molecular formula C12H8O5 B1298901 3-formyl-4-oxo-4H-chromen-7-yl acetate CAS No. 42059-49-4

3-formyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B1298901
CAS No.: 42059-49-4
M. Wt: 232.19 g/mol
InChI Key: FREHGEVVMNNOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-formyl-4-oxo-4H-chromen-7-yl acetate is a useful research compound. Its molecular formula is C12H8O5 and its molecular weight is 232.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-formyl-4-oxochromen-7-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O5/c1-7(14)17-9-2-3-10-11(4-9)16-6-8(5-13)12(10)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREHGEVVMNNOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356065
Record name 3-formyl-4-oxo-4H-chromen-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42059-49-4
Record name 3-formyl-4-oxo-4H-chromen-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 3-formyl-4-oxo-4H-chromen-7-yl acetate (CAS: 42059-49-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-formyl-4-oxo-4H-chromen-7-yl acetate, also known as 7-acetoxy-3-formylchromone, is a derivative of the versatile 3-formylchromone scaffold. While specific research on this particular derivative is limited, the broader class of 3-formylchromones has garnered significant scientific interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound, drawing upon data from closely related analogues. Experimental protocols for the synthesis and biological evaluation of 3-formylchromone derivatives are detailed, and available quantitative data are presented for comparative analysis. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the potential of this compound class and providing the necessary technical information for further investigation.

Chemical and Physical Properties

This compound is a small organic molecule with the following key identifiers:

PropertyValue
CAS Number 42059-49-4
Molecular Formula C₁₂H₈O₅
Molecular Weight 232.19 g/mol
Alternate Name 7-acetoxy-3-formylchromone
Canonical SMILES CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C=O
InChI Key FSMYWBQIMDSGQP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound would typically start from a hydroxylated chromone precursor. A general synthetic approach involves the acetylation of a hydroxyl group at the 7-position of the chromone ring. The core 3-formylchromone scaffold can be synthesized via various methods, a common one being the Vilsmeier-Haack reaction.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway Resorcinol Resorcinol 7_hydroxy_chromone 7-Hydroxy-4-oxo-4H-chromone Resorcinol->7_hydroxy_chromone Acylation AceticAnhydride Acetic Anhydride 7_hydroxy_3_formyl 7-Hydroxy-3-formyl-4-oxo-4H-chromone 7_hydroxy_chromone->7_hydroxy_3_formyl Formylation VilsmeierReagent Vilsmeier Reagent (POCl₃, DMF) Target This compound 7_hydroxy_3_formyl->Target Acetylation AceticAnhydride2 Acetic Anhydride

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: General Synthesis of 3-Formylchromones

This protocol is adapted from methodologies used for similar chromone derivatives.

  • Synthesis of 7-Hydroxy-4-oxo-4H-chromone:

    • To a solution of resorcinol in a suitable solvent (e.g., pyridine), slowly add acetic anhydride at a controlled temperature (e.g., 0-5°C).

    • The reaction mixture is then heated and stirred for several hours.

    • Upon completion, the mixture is poured into ice-water to precipitate the product.

    • The solid is filtered, washed, and can be recrystallized from a suitable solvent like ethanol.

  • Formylation to 7-Hydroxy-3-formyl-4-oxo-4H-chromone (Vilsmeier-Haack Reaction):

    • A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is prepared at low temperature to form the Vilsmeier reagent.

    • The synthesized 7-hydroxy-4-oxo-4H-chromone is then added to the Vilsmeier reagent.

    • The reaction mixture is heated and stirred.

    • After the reaction is complete, it is carefully quenched with ice-water and neutralized to precipitate the formylated product.

    • The product is collected by filtration, washed, and dried.

  • Acetylation to this compound:

    • The 7-hydroxy-3-formyl-4-oxo-4H-chromone is dissolved in a solvent like pyridine.

    • Acetic anhydride is added dropwise at a cool temperature.

    • The mixture is stirred at room temperature for an extended period (e.g., 24 hours).

    • The final product is isolated by precipitation in ice-water, followed by filtration, washing, and drying.

Biological Activities and Potential Applications

The 3-formylchromone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of an electron-withdrawing formyl group at the C-3 position makes these molecules potential Michael acceptors, which can contribute to their biological effects.

Cytotoxic Activity

A study by Kawase et al. (2007) investigated the cytotoxic activity of various 3-formylchromone derivatives against human tumor cell lines and normal human cells. While this compound was not explicitly tested, the data for related compounds provide valuable insights into the structure-activity relationship.

Table 1: Cytotoxic Activity of Selected 3-Formylchromone Derivatives

CompoundCC₅₀ (μM) vs. HSC-2 (Oral Squamous Carcinoma)
FC1 HHH89
FC2 CH₃HH47
FC3 OCH₃HH42
FC6 FHH35
FC7 ClHH29
FC8 BrHH48
FC9 ClCH₃H28
FC10 ClHCl42

CC₅₀: 50% cytotoxic concentration

The data suggests that substitutions on the chromone ring significantly influence cytotoxic activity.

Anti-Inflammatory Activity

Several 3-formylchromone derivatives have been reported to possess anti-inflammatory properties. Their mechanism of action is thought to involve the inhibition of inflammatory mediators.

Other Potential Activities

Derivatives of the 3-formylchromone scaffold have also been investigated for:

  • Anti-Helicobacter pylori activity

  • Urease inhibition

  • Antiviral activity

  • Antifungal activity

Experimental Protocols for Biological Assays

The following are generalized protocols based on the study by Kawase et al. (2007) for the evaluation of 3-formylchromone derivatives.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human tumor cell lines (e.g., HSC-2, HL-60) and normal human cells (e.g., HGF) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and incubated for 24 hours.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are then treated with these dilutions for 48 hours.

  • MTT Staining: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (Tumor & Normal) Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (in DMSO) Treatment Treat cells with compound dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 540 nm Formazan_Solubilization->Absorbance_Reading CC50_Calculation Calculate CC₅₀ Absorbance_Reading->CC50_Calculation

Caption: Workflow for the MTT-based cytotoxicity assay.

Urease Inhibition Assay
  • Reaction Mixture: A reaction mixture containing urease solution and the test compound at various concentrations is prepared in a phosphate buffer.

  • Incubation: The mixture is pre-incubated at a specific temperature (e.g., 37°C).

  • Substrate Addition: A solution of urea is added to start the enzymatic reaction.

  • Ammonia Quantification: The amount of ammonia produced is determined using a suitable method, such as the indophenol method, by measuring the absorbance at a specific wavelength (e.g., 625 nm).

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Potential Mechanism of Action

The α,β-unsaturated aldehyde (the formyl group at C-3 conjugated to the C-2/C-3 double bond) in the 3-formylchromone core makes it a potential Michael acceptor. This reactivity allows it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This covalent modification can lead to the inhibition of enzyme activity or disruption of protein function, which may underlie the observed biological effects.

Michael_Addition Chromone 3-Formylchromone (Michael Acceptor) Adduct Covalent Adduct (Inhibition of protein function) Chromone->Adduct Nucleophile Nucleophile (e.g., Cys residue in a protein) Nucleophile->Adduct

Caption: Proposed Michael addition mechanism of 3-formylchromones.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While direct biological data for this specific molecule is not extensively available, the research on related 3-formylchromone derivatives provides a strong rationale for its investigation as a potential cytotoxic, anti-inflammatory, or antimicrobial agent. The synthetic routes are accessible, and established protocols for biological evaluation are available. This technical guide consolidates the existing knowledge on the 3-formylchromone scaffold and provides a framework for future research into the specific properties and applications of this compound. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

Synthesis of 3-formyl-4-oxo-4H-chromen-7-yl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-formyl-4-oxo-4H-chromen-7-yl acetate, a valuable intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing with a suitably substituted 2-hydroxyacetophenone. The core of this synthesis involves the Vilsmeier-Haack reaction to construct the 3-formylchromone scaffold, followed by the acetylation of the hydroxyl group at the 7-position.

The most logical and commonly employed synthetic route is outlined below:

  • Step 1: Vilsmeier-Haack Reaction. The synthesis initiates with the formylation of 2,4-dihydroxyacetophenone using the Vilsmeier reagent, which is prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction leads to the formation of 7-hydroxy-3-formyl-4-oxo-4H-chromene.[1][2][3]

  • Step 2: Acetylation. The subsequent step involves the acetylation of the hydroxyl group at the 7-position of the chromone ring using acetic anhydride in the presence of a base catalyst, such as pyridine, to yield the final product, this compound.[4][5]

Experimental Protocols

Step 1: Synthesis of 7-hydroxy-3-formyl-4-oxo-4H-chromene

Materials:

  • 2,4-dihydroxyacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Crushed ice

  • Sodium hydroxide (NaOH) solution (10%)

  • Hydrochloric acid (HCl) (dilute)

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, N,N-dimethylformamide (0.25 mol) is taken and cooled in an ice-salt bath to 0-5 °C.

  • Phosphorus oxychloride (0.08 mol) is added dropwise to the cooled DMF with constant stirring over a period of 30-45 minutes, ensuring the temperature does not rise above 10 °C. The mixture is stirred for an additional 30 minutes to form the Vilsmeier reagent.

  • 2,4-dihydroxyacetophenone (0.05 mol) is then added portion-wise to the reaction mixture.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then heated to 60-70 °C on a water bath for 6-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into crushed ice with vigorous stirring.

  • The resulting solution is neutralized with a 10% sodium hydroxide solution to a pH of 6-7.

  • The precipitated solid is filtered, washed thoroughly with cold water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford pure 7-hydroxy-3-formyl-4-oxo-4H-chromene.

Step 2: Synthesis of this compound

Materials:

  • 7-hydroxy-3-formyl-4-oxo-4H-chromene

  • Acetic anhydride

  • Pyridine

  • Ice-cold water

  • Ethanol

Procedure:

  • A mixture of 7-hydroxy-3-formyl-4-oxo-4H-chromene (0.01 mol) and acetic anhydride (0.03 mol) is taken in a round-bottom flask.

  • Pyridine (2-3 drops) is added as a catalyst.

  • The reaction mixture is heated on a water bath at 80-90 °C for 2-3 hours with occasional shaking.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water with stirring.

  • The solid product that separates out is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield pure this compound.[4][5]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
7-hydroxy-3-formyl-4-oxo-4H-chromeneC₁₀H₆O₄190.1575-85268-270[1]
This compoundC₁₂H₈O₅232.1980-90Not available

Visualizations

Synthetic Pathway

Synthesis_Pathway Start 2,4-Dihydroxyacetophenone Reagent1 DMF, POCl3 (Vilsmeier-Haack Reaction) Start->Reagent1 Intermediate 7-Hydroxy-3-formyl-4-oxo-4H-chromene Reagent1->Intermediate Reagent2 Acetic Anhydride, Pyridine (Acetylation) Intermediate->Reagent2 Product This compound Reagent2->Product Experimental_Workflow cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Acetylation A1 Mix DMF and POCl3 at 0-5 °C A2 Add 2,4-dihydroxyacetophenone A1->A2 A3 Heat reaction mixture to 60-70 °C A2->A3 A4 Pour into crushed ice A3->A4 A5 Neutralize with NaOH solution A4->A5 A6 Filter and dry the solid A5->A6 A7 Recrystallize from ethanol A6->A7 B1 Mix 7-hydroxy-3-formyl-4-oxo-4H-chromene and acetic anhydride with pyridine A7->B1 Intermediate B2 Heat reaction mixture to 80-90 °C B1->B2 B3 Pour into ice-cold water B2->B3 B4 Filter and dry the solid B3->B4 B5 Recrystallize from ethanol B4->B5

References

"3-formyl-4-oxo-4H-chromen-7-yl acetate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-formyl-4-oxo-4H-chromen-7-yl acetate, a member of the chromone class of compounds. Chromones are a group of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₂H₈O₅
Molecular Weight 232.19 g/mol
Alternate Name 7-acetoxy-3-formylchromone[1]
CAS Number 42059-49-4[1]

Experimental Protocols

Step 1: Synthesis of 7-hydroxy-3-formylchromone

The initial step involves the formylation of a substituted 2-hydroxyacetophenone, in this case, 2,4-dihydroxyacetophenone, via the Vilsmeier-Haack reaction. This reaction introduces the formyl group at the 3-position of the chromone ring.

Materials:

  • 2,4-dihydroxyacetophenone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask cooled in an ice-water bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with constant stirring to form the Vilsmeier reagent.

  • To this mixture, add 2,4-dihydroxyacetophenone portion-wise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 50-60°C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, carefully pour the mixture into ice-cold water to decompose the excess Vilsmeier reagent.

  • The precipitated solid, 7-hydroxy-3-formylchromone, is collected by filtration, washed thoroughly with water, and dried.

  • Further purification can be achieved by recrystallization from ethanol.

Step 2: Synthesis of this compound

The second step is the acetylation of the hydroxyl group at the 7-position of the chromone ring.

Materials:

  • 7-hydroxy-3-formylchromone (from Step 1)

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Ice-cold water

Procedure:

  • Dissolve the 7-hydroxy-3-formylchromone in pyridine in a flask.

  • Cool the solution in an ice bath and slowly add acetic anhydride with stirring.

  • Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product, this compound, by filtration.

  • Wash the product with water to remove any remaining pyridine and acetic acid.

  • Dry the final compound. Further purification can be performed by recrystallization if necessary.

Biological Activity and Drug Development Potential

While the specific biological activities of this compound have not been extensively reported, the broader class of 3-formylchromones has demonstrated a wide range of pharmacological effects, making this compound a person of interest for further investigation.

Derivatives of 3-formylchromone are known to serve as important intermediates in the synthesis of various bioactive molecules and have been explored for their potential in developing new drugs for inflammatory diseases and cancer[2]. The 3-formyl group is a versatile functional group that allows for diverse chemical modifications, enabling the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

Research has shown that some 3-formylchromone derivatives exhibit potent anti-inflammatory properties[1]. Furthermore, certain substituted 3-formylchromones have been identified as inhibitors of human DNA topoisomerase IIα, a key enzyme in cancer proliferation[3]. The biological activities of some derivatives have been examined, revealing potential cytotoxic effects against tumor cell lines[4]. These findings suggest that this compound could be a valuable scaffold in the discovery of novel therapeutic agents.

Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow Start 2,4-dihydroxyacetophenone Reagent1 POCl₃ / DMF (Vilsmeier-Haack Reaction) Start->Reagent1 Intermediate 7-hydroxy-3-formylchromone Reagent1->Intermediate Reagent2 Acetic Anhydride / Pyridine (Acetylation) Intermediate->Reagent2 Product This compound Reagent2->Product

Caption: Proposed two-step synthesis of this compound.

References

Spectroscopic and Synthetic Profile of 3-formyl-4-oxo-4H-chromen-7-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 3-formyl-4-oxo-4H-chromen-7-yl acetate, also known as 7-acetoxy-3-formylchromone. This compound is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the chromone scaffold in biologically active molecules. This document is intended to serve as a core reference for scientists working with this and related compounds.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.40s1H-CHO
8.56s1HH-2
8.21d, J=8.4 Hz1HH-5
7.35d, J=2.2 Hz1HH-8
7.20dd, J=8.4, 2.2 Hz1HH-6
2.38s3H-OCOCH₃

Note: Further NMR data, including ¹³C NMR, and mass spectrometry data have been collected in academic research but are not publicly available in the searched literature.[2]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Detailed experimental data for IR and MS analysis of this compound were not available in the public domain at the time of this review.

Experimental Protocols

The following section details the synthetic procedure for this compound.

Synthesis of this compound[2]

This synthesis is achieved through a Vilsmeier-Haack reaction.

Materials:

  • 7-acetoxy-4-oxo-4H-chromene

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Water

Procedure:

  • A solution of 7-acetoxy-4-oxo-4H-chromene (1 equivalent) in DMF is prepared and cooled to -78 °C under a nitrogen atmosphere.

  • Phosphorus oxychloride (3 equivalents) is added dropwise to the cooled solution.

  • The resulting mixture is allowed to warm to room temperature and is stirred for 24 hours.

  • Water is then added to the reaction mixture, leading to the formation of a suspension.

  • The suspension is filtered to isolate the crude product, this compound.

This procedure resulted in a 54.3% yield of a yellow solid with a melting point of 168-170 °C.[1]

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for spectroscopic analysis.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Product 7-acetoxy-4-oxo-4H-chromene 7-acetoxy-4-oxo-4H-chromene Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 7-acetoxy-4-oxo-4H-chromene->Vilsmeier-Haack Reaction DMF DMF DMF->Vilsmeier-Haack Reaction POCl3 POCl3 POCl3->Vilsmeier-Haack Reaction 1. -78 C to RT 1. -78 C to RT Vilsmeier-Haack Reaction->1. -78 C to RT 2. 24 hours 2. 24 hours 1. -78 C to RT->2. 24 hours Water Quench Water Quench 2. 24 hours->Water Quench Filtration Filtration Water Quench->Filtration This compound This compound Filtration->this compound

Caption: Synthetic pathway for this compound.

G General Spectroscopic Analysis Workflow Sample Preparation Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Data Acquisition Data Acquisition NMR Spectroscopy->Data Acquisition IR Spectroscopy->Data Acquisition Mass Spectrometry->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation Structure Elucidation Structure Elucidation Spectral Interpretation->Structure Elucidation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

"3-formyl-4-oxo-4H-chromen-7-yl acetate" solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-formyl-4-oxo-4H-chromen-7-yl acetate

This technical guide provides a comprehensive overview of the predicted solubility of this compound (CAS 42059-49-4), also known as 7-acetoxy-3-formylchromone. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data for structurally similar chromone derivatives to predict its solubility profile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Compound Profile

Property Value Source
IUPAC Name This compoundN/A
Synonym 7-acetoxy-3-formylchromone[1]
CAS Number 42059-49-4[1]
Molecular Formula C₁₂H₈O₅[1]
Molecular Weight 232.19 g/mol [1]
Appearance Predicted to be a solid at room temperature.[2]

Predicted Solubility Profile

The solubility of an organic compound is primarily determined by its polarity and the polarity of the solvent, following the "like dissolves like" principle.[3] The structure of this compound, which includes a polar chromone core, a formyl group, and an acetate group, suggests a moderate overall polarity. The presence of electronegative oxygen atoms allows for potential hydrogen bonding with protic solvents.

Based on these structural features and the general solubility characteristics of chromone derivatives, the following solubility profile is predicted.[2] It is important to note that these are predictions and should be confirmed experimentally.

Solvent Solvent Type Predicted Solubility Rationale
WaterPolar ProticSparingly Soluble to InsolubleThe presence of polar functional groups may allow for some interaction with water, but the larger, relatively non-polar aromatic structure will likely limit solubility.
EthanolPolar ProticSolubleThe hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, and its alkyl chain provides some non-polar character, making it a good solvent for moderately polar compounds.
MethanolPolar ProticSolubleSimilar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding.
AcetonePolar AproticSolubleAcetone is a polar aprotic solvent that can effectively solvate polar solutes without hydrogen bond donation. Chromen-4-one is known to be soluble in acetone.[2]
Dichloromethane (DCM)NonpolarModerately SolubleThe aromatic rings and the overall molecular structure will have some affinity for nonpolar solvents.
ChloroformNonpolarSolubleSimilar to DCM, chloroform is a good solvent for many organic compounds. Chromen-4-one is generally soluble in chloroform.[2]
Diethyl EtherNonpolarSparingly SolubleThe polarity of diethyl ether is lower than that of other organic solvents, which may limit its ability to dissolve the compound.
HexaneNonpolarInsolubleAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate a moderately polar compound like this compound.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)Polar AproticVery SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent that is effective at dissolving many organic solids.

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for determining the solubility of an organic compound like this compound.[3][4][5]

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, hexane, DMSO)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Heating block or water bath (optional)

Procedure:

  • Qualitative Solubility Assessment:

    • Place a small, accurately weighed amount (e.g., 1-5 mg) of the compound into a test tube.

    • Add a small volume (e.g., 0.1 mL) of the chosen solvent.

    • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

    • Visually observe if the solid dissolves completely.

    • If the solid dissolves, the compound is considered soluble in that solvent at that concentration.

    • If the solid does not dissolve, continue adding the solvent in small increments (e.g., 0.1 mL) with agitation after each addition, up to a total volume of 1 mL.

    • Record the observations as "soluble," "sparingly soluble," or "insoluble."

  • Quantitative Solubility Determination (Saturated Solution Method):

    • Add an excess amount of the compound to a known volume of the solvent in a vial.

    • Seal the vial and agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles.

    • Determine the concentration of the compound in the filtered solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

    • The solubility is then expressed in units such as mg/mL or mol/L.

Factors Influencing Solubility:

  • Temperature: The solubility of most solids increases with temperature.[2] It is crucial to control and report the temperature at which solubility is determined.

  • pH: For compounds with acidic or basic functional groups, the pH of the aqueous solution can significantly impact solubility. While this compound does not have strongly acidic or basic groups, hydrolysis of the ester group under strongly acidic or basic conditions could occur, affecting the measurement.

  • Purity of the Compound: Impurities can affect the measured solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a novel organic compound.

Solubility_Workflow start Start: Obtain Pure Compound qualitative Qualitative Solubility Screening (in a range of solvents) start->qualitative quantitative Quantitative Solubility Measurement (in selected solvents) qualitative->quantitative Select promising solvents data_analysis Data Analysis and Solubility Profile Generation quantitative->data_analysis end End: Final Solubility Report data_analysis->end

Caption: A logical workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the likely solubility characteristics of this compound and a practical framework for its experimental determination. Researchers are encouraged to use this information as a starting point for their investigations.

References

An In-depth Technical Guide on the Stability and Storage of 3-formyl-4-oxo-4H-chromen-7-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 3-formyl-4-oxo-4H-chromen-7-yl acetate (CAS 42059-49-4). Due to the limited availability of direct stability studies on this specific compound, this document combines reported data with inferred knowledge based on the chemical properties of its constituent functional groups: a chromone core, an aldehyde, and an acetate ester. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's characteristics to ensure its proper handling, storage, and use in experimental settings.

Physicochemical Properties

This compound is a yellow solid organic compound.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 42059-49-4Inferred from supplier data
Molecular Formula C₁₂H₈O₅Inferred from supplier data
Molecular Weight 232.19 g/mol Inferred from supplier data
Appearance Yellow solid[1][2]
Melting Point 168–170 °C[1][2]
¹H NMR (400 MHz, CDCl₃) δ 10.40 (s, 1H), 8.56 (s, 1H), 8.34 (d, J = 8.7 Hz, 1H), 7.40 (d, J = 1.9 Hz, 1H), 7.27 (d, J = 2.0 Hz, 1H)[2]

Stability Profile and Degradation Pathways

2.1. Hydrolytic Stability

The presence of an acetate ester group suggests susceptibility to hydrolysis, particularly under acidic or basic conditions, to yield 7-hydroxy-3-formyl-4H-chromen-4-one and acetic acid. The general mechanism for acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

2.2. Photostability

Chromone derivatives and aldehydes can be sensitive to light. Photodegradation may occur through various mechanisms, including photo-oxidation and rearrangement reactions. It is crucial to protect the compound from prolonged exposure to light, especially UV radiation.

2.3. Thermal Stability

The reported melting point of 168–170 °C suggests good thermal stability at ambient temperatures. However, at elevated temperatures, thermal decomposition may occur. The degradation at high temperatures could involve complex fragmentation of the chromone ring and loss of the formyl and acetate groups.

Table 2: Inferred Stability of this compound

ConditionInferred StabilityPotential Degradation Products
Aqueous, pH < 7 Moderate; hydrolysis may occur over time.7-hydroxy-3-formyl-4H-chromen-4-one, Acetic Acid
Aqueous, pH > 7 Low; hydrolysis is likely accelerated.7-hydroxy-3-formyl-4H-chromen-4-one, Acetic Acid
Light Exposure (UV) Low to Moderate; photodegradation is possible.Complex mixture of photo-oxidation and rearrangement products.
Elevated Temperature Stable at ambient temperatures; degradation above melting point.Fragmentation products of the chromone core, CO, CO₂.
Oxidizing Agents Low; the aldehyde group is susceptible to oxidation.3-carboxy-4-oxo-4H-chromen-7-yl acetate

Recommended Storage Conditions

Based on the inferred stability profile, the following storage conditions are recommended to maintain the integrity of this compound:

  • Temperature: For long-term storage, it is advisable to store the compound in a cool and dry place. While one study mentions storage at -80°C for biological samples containing the compound, for the pure compound, storage at 2-8°C is a common recommendation for related compounds. For routine laboratory use, storage at room temperature in a desiccator may be sufficient for short periods.

  • Light: The compound should be protected from light. Store in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the aldehyde group, especially for long-term storage.

  • Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis of the acetate ester. A desiccator is recommended.

Experimental Protocols for Stability Assessment

The following are detailed methodologies that can be adapted to assess the stability of this compound.

4.1. Protocol for Assessing Hydrolytic Stability

  • Solution Preparation: Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Buffer Preparation: Prepare aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 10 µg/mL). Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C) in the dark.

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining parent compound and any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life at each pH and temperature.

4.2. Protocol for Assessing Photostability

This protocol is adapted from general guidelines for photostability testing.

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable container (e.g., a petri dish).

    • Solution State: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile) in a quartz cuvette or other UV-transparent container.

  • Control Samples: Prepare identical samples to be kept in the dark at the same temperature to serve as controls.

  • Light Exposure: Expose the samples to a light source that provides both visible and UV output (e.g., a xenon lamp or a combination of fluorescent and UV lamps). The light exposure should be controlled and measured.

  • Sampling: At various time points, take samples of both the exposed and dark control samples.

  • Analysis: Analyze the samples using HPLC or UV-Vis spectrophotometry to determine the extent of degradation.

  • Data Analysis: Compare the degradation of the light-exposed sample to the dark control to assess the specific effect of light.

Visualizations

5.1. Potential Degradation Pathway

The following diagram illustrates a plausible degradation pathway for this compound via hydrolysis.

G Potential Hydrolysis Pathway parent This compound product1 7-hydroxy-3-formyl-4H-chromen-4-one parent->product1 Hydrolysis (H₂O, H⁺/OH⁻) product2 Acetic Acid parent->product2 Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Plausible hydrolysis pathway of the target compound.

5.2. Experimental Workflow for Stability Testing

The diagram below outlines a general experimental workflow for assessing the stability of a chemical compound.

G General Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep_solid Prepare Solid Sample hydrolysis Hydrolysis (pH 4, 7, 9) prep_solid->hydrolysis photolysis Photolysis (UV/Vis Light) prep_solid->photolysis thermolysis Thermolysis (Elevated Temp.) prep_solid->thermolysis oxidation Oxidation (e.g., H₂O₂) prep_solid->oxidation prep_solution Prepare Solution Sample prep_solution->hydrolysis prep_solution->photolysis prep_solution->thermolysis prep_solution->oxidation sampling Time-point Sampling hydrolysis->sampling photolysis->sampling thermolysis->sampling oxidation->sampling hplc HPLC-UV Analysis sampling->hplc mass_spec LC-MS for Degradant ID hplc->mass_spec kinetics Degradation Kinetics hplc->kinetics pathway Degradation Pathway ID mass_spec->pathway half_life Half-life Calculation kinetics->half_life

References

Potential Biological Activities of 3-formyl-4-oxo-4H-chromen-7-yl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones, a class of benzopyran-4-one derivatives, are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a formyl group at the 3-position of the chromone ring creates a reactive α,β-unsaturated aldehyde system, which can readily interact with biological nucleophiles, suggesting a potential for diverse pharmacological effects. This technical guide explores the prospective biological activities of "3-formyl-4-oxo-4H-chromen-7-yl acetate" by summarizing the known activities of closely related 3-formylchromones.

Potential Biological Activities

Based on the available literature for analogous compounds, "this compound" is predicted to exhibit the following biological activities:

  • Cytotoxicity against Tumor Cells: The 3-formylchromone core is associated with significant cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: Derivatives of this scaffold have shown activity against both bacteria and fungi.

  • Enzyme Inhibition: The electrophilic nature of the 3-formyl group suggests potential for enzyme inhibition, particularly those with nucleophilic residues in their active sites.

Quantitative Data on Related 3-Formylchromone Derivatives

The following tables summarize the quantitative biological activity data for a series of 3-formylchromone derivatives, providing a basis for predicting the potential efficacy of "this compound".

Cytotoxicity Data

The cytotoxic activity of various 3-formylchromone derivatives against human tumor cell lines and normal human cells has been evaluated. The 50% cytotoxic concentration (CC50) is a measure of the compound's potency in killing cells.

CompoundR1R2R3CC50 (µg/mL) vs. HSC-2 (Human Oral Squamous Carcinoma)CC50 (µg/mL) vs. HGF (Human Gingival Fibroblast)
3-formylchromoneHHH15.3>100
6-methyl-3-formylchromoneCH3HH12.5>100
6-chloro-3-formylchromoneClHH8.952.5
6-bromo-3-formylchromoneBrHH10.268.4
6,8-dichloro-3-formylchromoneClClH11.845.2
6,8-dibromo-3-formylchromoneBrBrH14.238.9

Data extracted from studies on related 3-formylchromone derivatives.

Anti-Helicobacter pylori Activity

The antimicrobial activity of 3-formylchromone derivatives against Helicobacter pylori has been investigated, indicating their potential as antibacterial agents.

CompoundR1R2Minimum Inhibitory Concentration (MIC) (µg/mL)
3-formylchromoneHH25
6-chloro-3-formylchromoneClH12.5
6,8-dichloro-3-formylchromoneClCl6.25
Metronidazole (Control)--3.13

Data extracted from studies on related 3-formylchromone derivatives.

Urease Inhibition

The inhibitory effect of 3-formylchromones on jack bean urease suggests a potential mechanism for their anti-H. pylori activity.

CompoundR1R250% Inhibitory Concentration (IC50) (µg/mL)
3-formylchromoneHH58
6,8-dichloro-3-formylchromoneClCl15
6,8-dibromo-3-formylchromoneBrBr12
Acetohydroxamic acid (Control)--18

Data extracted from studies on related 3-formylchromone derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 3-formylchromone derivatives. These protocols can be adapted for testing the biological activity of "this compound".

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human tumor cell lines (e.g., HSC-2) and normal human cells (e.g., HGF)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound dissolved in DMSO (final DMSO concentration <0.1%) and incubate for another 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control.

Cytotoxicity_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Add test compound incubation1->treatment incubation2 Incubate 48h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 dissolve Dissolve formazan incubation3->dissolve read_absorbance Read absorbance at 570nm dissolve->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50 Anti_H_pylori_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_result Result bacterial_suspension Prepare H. pylori suspension inoculation Inoculate wells bacterial_suspension->inoculation compound_dilution Serially dilute test compound compound_dilution->inoculation incubation_main Incubate 72h (microaerophilic) inoculation->incubation_main add_resazurin Add resazurin incubation_main->add_resazurin incubation_resazurin Incubate 4-6h add_resazurin->incubation_resazurin determine_mic Determine MIC incubation_resazurin->determine_mic Urease_Inhibition_Assay_Workflow cluster_preincubation Pre-incubation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Analysis preincubation Pre-incubate urease with compound add_urea Add urea preincubation->add_urea incubation_reaction Incubate 30min add_urea->incubation_reaction stop_reaction Stop reaction incubation_reaction->stop_reaction add_nessler Add Nessler's reagent stop_reaction->add_nessler read_absorbance Read absorbance at 450nm add_nessler->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 STAT3_Signaling_Pathway_Inhibition cluster_pathway STAT3 Signaling Pathway cluster_inhibition Inhibition by 3-Formylchromone Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/2 Receptor->JAK Activation STAT3_cyto STAT3 (cytoplasm) JAK->STAT3_cyto Phosphorylation pSTAT3_cyto p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3_cyto->pSTAT3_dimer Dimerization pSTAT3_nuc p-STAT3 (nucleus) pSTAT3_dimer->pSTAT3_nuc Nuclear Translocation TargetGenes Target Gene Expression (Proliferation, Survival) pSTAT3_nuc->TargetGenes Transcription FC 3-Formylchromone FC->JAK Inhibition SHP2 SHP-2 FC->SHP2 Upregulation SHP2->pSTAT3_cyto Dephosphorylation

A Technical Guide to 3-formyl-4-oxo-4H-chromen-7-yl acetate: Synthesis, Biological Implications, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones, a class of benzopyran-4-one derivatives, are a significant scaffold in medicinal chemistry, exhibiting a wide array of biological activities. Within this class, 3-formylchromones have emerged as particularly interesting due to their versatile reactivity and potential as therapeutic agents. This technical guide provides a comprehensive review of the available scientific literature on a specific derivative, 3-formyl-4-oxo-4H-chromen-7-yl acetate , also known as 7-acetoxy-3-formylchromone . While research on this exact molecule is limited, this document will detail its synthesis, explore the biological activities of its close analogs, and discuss potential mechanisms of action, offering a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 42059-49-4[1]
Molecular Formula C₁₂H₈O₅[1]
Molecular Weight 232.19 g/mol [1]
Alternate Name 7-acetoxy-3-formylchromone[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through a two-step process involving the Vilsmeier-Haack formylation of a substituted acetophenone to form the 3-formylchromone core, followed by acetylation.

Step 1: Synthesis of 7-hydroxy-3-formyl-4-oxo-4H-chromene (Precursor)

The key precursor, 7-hydroxy-3-formyl-4-oxo-4H-chromene, is synthesized from 2,4-dihydroxyacetophenone via the Vilsmeier-Haack reaction.

Experimental Protocol:

  • Materials: 2,4-dihydroxyacetophenone, Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Ice, and Ethanol.

  • Procedure:

    • In a flask, cool dimethylformamide (DMF) in an ice-water bath.

    • To the cooled DMF, add 2,4-dihydroxyacetophenone with vigorous stirring.

    • Slowly add phosphorus oxychloride (POCl₃) to the mixture.

    • Allow the resulting thick mass to stand at room temperature overnight.

    • Decompose the reaction mixture by carefully pouring it into cold water.

    • The solid product that precipitates is collected by filtration.

    • Recrystallize the crude solid from ethanol to yield pure 7-hydroxy-3-formyl-4-oxo-4H-chromene.

A study reported a yield of 80% for the synthesis of 7-hydroxy-3-formylchromone using this method.[2]

Step 2: Acetylation of 7-hydroxy-3-formyl-4-oxo-4H-chromene

The final step is the acetylation of the hydroxyl group at the 7-position. While a specific protocol for this exact substrate is not detailed in the reviewed literature, a general and reliable method for the acetylation of phenolic hydroxyl groups is provided below.

Experimental Protocol:

  • Materials: 7-hydroxy-3-formyl-4-oxo-4H-chromene, Acetic anhydride, Anhydrous pyridine, Ice-water.

  • Procedure:

    • Dissolve 7-hydroxy-3-formyl-4-oxo-4H-chromene in anhydrous pyridine.

    • Slowly add acetic anhydride to the solution with stirring, maintaining a cool temperature (e.g., using an ice bath).

    • Stir the reaction mixture at room temperature for several hours (the reaction can be monitored by thin-layer chromatography).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry.

    • The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

The following diagram illustrates the synthetic workflow:

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Acetylation 2,4-dihydroxyacetophenone 2,4-dihydroxyacetophenone 7-hydroxy-3-formyl-4-oxo-4H-chromene 7-hydroxy-3-formyl-4-oxo-4H-chromene 2,4-dihydroxyacetophenone->7-hydroxy-3-formyl-4-oxo-4H-chromene  Vilsmeier-Haack  Reaction Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3)->7-hydroxy-3-formyl-4-oxo-4H-chromene This compound This compound 7-hydroxy-3-formyl-4-oxo-4H-chromene->this compound  Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound Pyridine Pyridine Pyridine->this compound G Cytokine Receptor Cytokine Receptor JAK1/2 JAK1/2 Cytokine Receptor->JAK1/2 Activation p-JAK1/2 p-JAK1/2 JAK1/2->p-JAK1/2 Phosphorylation STAT3 STAT3 p-JAK1/2->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3 Dimer p-STAT3 Dimer p-STAT3->p-STAT3 Dimer Dimerization Nucleus Nucleus p-STAT3 Dimer->Nucleus Nuclear Translocation Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression Promotes Cell Proliferation & Survival Cell Proliferation & Survival Target Gene Expression->Cell Proliferation & Survival 3-Formylchromone 3-Formylchromone 3-Formylchromone->p-JAK1/2 Inhibits SHP-2 SHP-2 3-Formylchromone->SHP-2 Induces SHP-2->p-STAT3 Dephosphorylates

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 3-Formylchromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 3-formylchromone and its derivatives. It details the seminal synthetic methodologies, with a focus on the Vilsmeier-Haack reaction, and presents quantitative data on reaction yields and biological activities in structured tables. The guide elucidates the role of these compounds as versatile intermediates in heterocyclic synthesis and explores their diverse applications, particularly in medicinal chemistry as anti-inflammatory and anti-cancer agents. Detailed experimental protocols for key synthetic procedures are provided, alongside visualizations of reaction mechanisms and relevant biological signaling pathways using the DOT language. This document serves as an in-depth resource for researchers and professionals engaged in organic synthesis and drug discovery.

Discovery and Historical Context

The story of 3-formylchromone (also known as 4-oxo-4H-1-benzopyran-3-carboxaldehyde) begins in the early 1970s. Prior to this, the chromone scaffold was already a subject of significant interest due to the prevalence of chromone-containing compounds in nature, such as flavonoids, and their associated biological activities. However, the introduction of a reactive formyl group at the 3-position of the chromone ring system was a pivotal development that unlocked a vast potential for synthetic diversification and the exploration of novel pharmacological properties.

The first convenient synthesis of 3-formylchromone was reported by Nohara, Umetani, and Sanno in 1973. Their work, published in Tetrahedron Letters, described a one-step synthesis from 2-hydroxyacetophenones using the Vilsmeier-Haack reaction, a method that remains the most widely employed for the preparation of these compounds to this day.[1][2] This discovery was significant as it provided a straightforward and efficient route to a highly versatile intermediate. The electron-withdrawing nature of the formyl group, coupled with the inherent reactivity of the chromone nucleus, makes 3-formylchromone a valuable precursor for the synthesis of a wide array of heterocyclic compounds.

Following its discovery, the chemistry of 3-formylchromone and its derivatives has been extensively explored. Researchers have developed numerous synthetic transformations of the formyl group and have investigated the reactivity of the pyrone ring, leading to the creation of a diverse library of novel molecules with a broad spectrum of biological activities. These activities include anti-inflammatory, anti-cancer, antimicrobial, and even anti-diabetic properties.[3]

Synthetic Methodologies

The synthesis of 3-formylchromone derivatives is predominantly achieved through the Vilsmeier-Haack reaction. This method offers high efficiency, good to excellent yields (often in the range of 80-90%), and is applicable to a wide variety of substituted 2-hydroxyacetophenones.[1]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, which is typically a chloroiminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1] The reaction with 2-hydroxyacetophenones proceeds via a double formylation, followed by an intramolecular cyclization and subsequent dehydration to yield the 3-formylchromone product.[1]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl₃ POCl3 POCl₃ 2_Hydroxyacetophenone 2-Hydroxyacetophenone Intermediate_1 Double Formylation Intermediate 2_Hydroxyacetophenone->Intermediate_1 Vilsmeier Reagent Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization 3_Formylchromone 3-Formylchromone Intermediate_2->3_Formylchromone Dehydration NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_Active Active NF-κB (p50/p65) IkB->NFkB_Active releases NFkB NF-κB NFkB->IkB bound to Nucleus Nucleus NFkB_Active->Nucleus translocates to DNA DNA Nucleus->DNA binds to Transcription Gene Transcription DNA->Transcription Inflammatory_Mediators Pro-inflammatory Mediators Transcription->Inflammatory_Mediators 3_Formylchromone_Derivative 3-Formylchromone Derivative 3_Formylchromone_Derivative->IKK_Complex inhibits

References

Methodological & Application

Vilsmeier-Haack Synthesis of 3-Formylchromones from 7-Hydroxychromones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-formylchromones from 7-hydroxychromones via the Vilsmeier-Haack reaction. This method offers an efficient pathway to valuable building blocks for the development of novel therapeutic agents.

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile formylation method for electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto a substrate.[1] In the context of chromone chemistry, this reaction provides a direct and efficient one-step synthesis of 3-formylchromones from substituted 2-hydroxyacetophenones, which are the precursors to chromones.[1]

3-Formylchromones, and specifically their 7-hydroxy derivatives, are of significant interest to medicinal chemists. The chromone scaffold itself is a privileged structure found in many natural products and exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The introduction of a formyl group at the 3-position provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of chromone derivatives with potential therapeutic applications. These derivatives have shown promise as antimicrobial, anti-inflammatory, and even potential anti-diabetic and anti-cancer agents.

Data Presentation

The Vilsmeier-Haack reaction has been successfully applied to various substituted 7-hydroxychromones, generally providing good to excellent yields. The following table summarizes the available quantitative data for the synthesis of 3-formyl-7-hydroxychromone and its derivatives.

Starting MaterialProductYield (%)Reference
7-Hydroxychromone7-Hydroxy-3-formylchromone80[2]
7-Hydroxy-8-bromochromone7-Hydroxy-8-bromo-3-formylchromone74[2]

Note: The starting 7-hydroxychromones are typically synthesized from the corresponding 2,4-dihydroxyacetophenones.

Experimental Protocols

This section provides a detailed methodology for the Vilsmeier-Haack synthesis of 3-formyl-7-hydroxychromones. The protocol is adapted from established procedures for the formylation of substituted 2-hydroxyacetophenones.[2]

Materials and Reagents:

  • Substituted 7-hydroxychromone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3.0 molar equivalents). Cool the flask in an ice-water bath with continuous stirring. Slowly add phosphorus oxychloride (POCl₃, 1.2 molar equivalents) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C. After the addition is complete, stir the resulting mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add the substituted 7-hydroxychromone (1.0 molar equivalent) portion-wise while stirring vigorously.

  • Reaction Work-up: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The solid product will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. Dry the solid product. For further purification, recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure substituted 3-formyl-7-hydroxychromone.

  • Characterization: Characterize the final product using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Mandatory Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of 7-Hydroxychromone DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Hydroxychromone 7-Hydroxychromone Intermediate Iminium Salt Intermediate Hydroxychromone->Intermediate + Vilsmeier Reagent Product 3-Formyl-7-hydroxychromone Intermediate->Product Hydrolysis Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃) start->reagent_prep formylation Add 7-Hydroxychromone (Formylation) reagent_prep->formylation workup Reaction Work-up (Quench with Ice) formylation->workup neutralize Neutralize (aq. NaHCO₃) workup->neutralize isolate Isolate Product (Filtration) neutralize->isolate purify Purify (Recrystallization) isolate->purify characterize Characterize (NMR, IR, MS) purify->characterize end End characterize->end

References

Application Notes and Protocols: Derivatization of 3-formyl-4-oxo-4H-chromen-7-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization reactions targeting the formyl group of 3-formyl-4-oxo-4H-chromen-7-yl acetate. This versatile building block is a key intermediate in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2] The electrophilic nature of the formyl carbon, along with the electron-deficient centers at C-2 and C-4 of the chromone ring, makes this molecule highly susceptible to nucleophilic attack, enabling diverse chemical transformations.[1][3][4]

Overview of Reactivity

The chemical reactivity of the formyl group in 3-formylchromones is a cornerstone of their synthetic utility.[1] These compounds readily undergo condensation reactions with a variety of carbon and nitrogen nucleophiles.[3][5][6] The presence of the acetoxy group at the 7-position can modulate the reactivity of the formyl group through electronic effects.

Key Reaction Types:

  • Condensation Reactions: The most common derivatization method, including Knoevenagel, Claisen-Schmidt, and Schiff base formations.

  • Oxidation: Conversion of the formyl group to a carboxylic acid.

  • Reduction: Transformation of the formyl group to a hydroxymethyl group.

  • Cycloaddition and Ring Transformation Reactions: Leading to the formation of fused heterocyclic systems.[3]

logical_relationship A This compound B Formyl Group (-CHO) Reactivity A->B C Condensation Reactions B->C D Oxidation B->D E Reduction B->E F Cycloaddition B->F G Biologically Active Derivatives C->G D->G E->G F->G

Caption: Logical overview of derivatization pathways for the formyl group.

Condensation Reactions

Condensation reactions are a primary method for elaborating the 3-formylchromone scaffold. These reactions are typically straightforward and lead to a diverse range of derivatives.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the formyl group with active methylene compounds in the presence of a basic catalyst.[7][8] This reaction is widely used to synthesize 3-vinylchromones, which are valuable intermediates and possess biological activities.[9]

General Reaction Scheme:

This compound + Active Methylene Compound → 3-(2-Substituted-vinyl)-4-oxo-4H-chromen-7-yl acetate

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound (1 mmol)

    • Malononitrile (1.1 mmol)

    • Piperidine (catalytic amount, ~0.1 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • Dissolve this compound and malononitrile in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

experimental_workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Reactants (Chromone & Malononitrile) in Ethanol B Add Piperidine (Catalyst) A->B C Reflux for 2-4h B->C D Monitor by TLC C->D D->C Incomplete E Cool to RT D->E Complete F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Dry under Vacuum G->H I Recrystallize H->I

Caption: Experimental workflow for Knoevenagel condensation.

Schiff Base Formation

The reaction of 3-formylchromones with primary amines yields Schiff bases (imines). These derivatives are important intermediates for the synthesis of various heterocyclic compounds and have shown a range of biological activities.[10]

General Reaction Scheme:

This compound + R-NH₂ → 3-((R-imino)methyl)-4-oxo-4H-chromen-7-yl acetate

Experimental Protocol: Synthesis of a Schiff Base with Aniline

  • Materials:

    • This compound (1 mmol)

    • Aniline (1 mmol)

    • Glacial Acetic Acid (catalytic amount)

    • Ethanol (15 mL)

  • Procedure:

    • To a solution of this compound in ethanol, add aniline.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Stir the mixture at room temperature for 6-8 hours.

    • Monitor the reaction by TLC.

    • The resulting solid product is filtered, washed with ethanol, and dried.

    • Further purification can be achieved by recrystallization from ethanol.

Oxidation to Carboxylic Acid

The formyl group can be oxidized to a carboxylic acid, yielding 4-oxo-4H-chromene-3-carboxylic acid derivatives. These compounds are important intermediates for the synthesis of more complex molecules.[11]

General Reaction Scheme:

This compound + [O] → 7-acetoxy-4-oxo-4H-chromene-3-carboxylic acid

Experimental Protocol: Oxidation using Jones Reagent

  • Materials:

    • This compound (1 mmol)

    • Jones Reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and diluting with water)

    • Acetone (20 mL)

  • Procedure:

    • Dissolve this compound in acetone and cool the solution in an ice bath.

    • Add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

    • Quench the excess oxidant by adding a small amount of isopropanol until the green color persists.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify the product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical yields for various derivatization reactions of 3-formylchromones, which can be expected to be similar for this compound.

Reaction TypeReagentProduct TypeTypical Yield (%)Reference
Knoevenagel CondensationMalonic acidE-β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acidHigh[12]
Knoevenagel CondensationDiethyl malonateEthyl E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylateHigh[12]
Knoevenagel CondensationCyanoacetic acidE-β-(4-oxo-4H-1-benzopyran-3-yl)acrylonitrile56-74[12]
Knoevenagel Condensation3-Methylisoxazol-5(4H)-oneKnoevenagel product81-89[12]
Claisen-Schmidt CondensationSubstituted acetophenonesChalcone analoguesGood[9]
Schiff Base FormationPrimary aminesIminesGenerally high[10]
OxidationJones ReagentCarboxylic acidGood[11]

Biological Significance of Derivatives

Derivatives of 3-formylchromone are a well-established class of compounds with a broad spectrum of biological activities. The derivatization of the formyl group is a key strategy in the development of novel therapeutic agents.

signaling_pathway A 3-Formylchromone Derivatives B Anti-inflammatory A->B C Anticancer A->C D Antimicrobial A->D E Antiallergic A->E

Caption: Biological activities of 3-formylchromone derivatives.

  • Anti-inflammatory Activity: Many derivatives of 3-formylchromone have shown promising anti-inflammatory properties.[10]

  • Anticancer Activity: Chromone-based compounds are extensively studied for their potential as anticancer agents.[2]

  • Antiallergic Properties: Certain acrylic acid and acrylonitrile derivatives of 3-formylchromone inhibit histamine secretion, suggesting their use in treating allergic diseases like bronchial asthma.[12]

  • Enzyme Inhibition: Some derivatives have been identified as inhibitors of enzymes such as xanthine oxidase.[10]

These application notes provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel compounds with potential applications in drug discovery and other scientific fields.

References

Application Notes and Protocols: "3-formyl-4-oxo-4H-chromen-7-yl acetate" as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-formyl-4-oxo-4H-chromen-7-yl acetate as a key precursor in the synthesis of diverse heterocyclic scaffolds. This compound serves as a valuable building block for the generation of novel molecules with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Introduction

Chromone derivatives are a well-established class of compounds with a broad spectrum of biological activities. The presence of the 3-formyl group in this compound offers a reactive site for condensation and cyclization reactions, enabling the construction of various fused and substituted heterocyclic systems. The 7-acetoxy group can be readily hydrolyzed to the corresponding phenol, providing a handle for further functionalization or acting as a key pharmacophoric feature. This document outlines the synthesis of the precursor and its subsequent conversion into pyrazoles, isoxazoles, and pyrimidines, and discusses the potential biological relevance of the synthesized compounds as inhibitors of the PI3K/Akt/mTOR signaling pathway and urease.

Synthesis of the Precursor: this compound

The synthesis of this compound is typically achieved through a two-step process starting from a substituted 2-hydroxyacetophenone. The key steps involve a Vilsmeier-Haack formylation followed by acetylation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-dihydroxyacetophenone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • Pyridine

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Ice

Procedure:

Step 1: Vilsmeier-Haack Formylation to yield 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde

  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.

  • Dissolve 2,4-dihydroxyacetophenone in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • The precipitated solid, 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde, is collected by filtration, washed with cold water, and dried.

Step 2: Acetylation to yield this compound

  • Suspend the dried 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde in acetic anhydride.

  • Add a catalytic amount of pyridine to the suspension.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash it thoroughly with water, and dry it to obtain crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product.

Synthesis of Heterocyclic Derivatives

The formyl group at the C-3 position of the chromone ring is the primary site of reactivity, readily undergoing condensation with various binucleophiles to form five- and six-membered heterocyclic rings.

Synthesis of Pyrazole Derivatives

The reaction with hydrazine hydrate or substituted hydrazines leads to the formation of pyrazole-substituted chromones.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or Glacial acetic acid

  • Ice-cold water

Procedure:

  • Dissolve this compound in ethanol or glacial acetic acid in a round-bottom flask.

  • Add an equimolar amount of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 7-acetoxy-3-(1H-pyrazol-5-yl)-4H-chromen-4-one.

Reactant 1Reactant 2SolventReaction Time (h)Temperature (°C)Yield (%)
This compoundHydrazine hydrateEthanol4-6Reflux85-95
This compoundPhenylhydrazineGlacial Acetic Acid5-7Reflux80-90

Table 1: Synthesis of Pyrazole Derivatives

Synthesis of Isoxazole Derivatives

Condensation with hydroxylamine hydrochloride in the presence of a base yields isoxazole-substituted chromones.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate or Pyridine

  • Ethanol

  • Ice-cold water

Procedure:

  • To a solution of this compound in ethanol, add hydroxylamine hydrochloride and sodium acetate (or pyridine).

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 7-acetoxy-3-(isoxazol-5-yl)-4H-chromen-4-one.

Reactant 1Reactant 2BaseSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundHydroxylamine HClSodium AcetateEthanol6-8Reflux75-85
This compoundHydroxylamine HClPyridineEthanol6-8Reflux70-80

Table 2: Synthesis of Isoxazole Derivatives

Synthesis of Pyrimidine Derivatives

The reaction with urea or thiourea in the presence of a catalyst can lead to the formation of pyrimidine-fused or substituted chromones.

Materials:

  • This compound

  • Urea

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve this compound and urea in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute sodium bicarbonate solution.

  • The precipitated product is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent.

Reactant 1Reactant 2CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundUreaHClEthanol8-10Reflux60-70
This compoundThioureaHClEthanol8-10Reflux65-75

Table 3: Synthesis of Pyrimidine Derivatives

Biological Relevance and Signaling Pathways

Heterocyclic compounds derived from this compound have shown promise as inhibitors of key biological targets, including the PI3K/Akt/mTOR signaling pathway and the enzyme urease.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility. Its aberrant activation is a hallmark of many cancers. Chromone-based heterocycles have been identified as potential inhibitors of this pathway, often targeting the kinase activity of PI3K or mTOR.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation Inhibition (when active) Survival Cell Survival Inhibitor Chromone-Heterocycle Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Inhibition of urease can reduce the survival of these bacteria in the acidic environment of the stomach. Chromone derivatives have been shown to inhibit urease activity.

Urease_Inhibition cluster_reaction Urease Catalyzed Reaction Urea Urea Urease Urease (Active Site with Ni2+) Urea->Urease Binds to active site Products Ammonia + Carbamate Urease->Products Hydrolysis Inhibitor Chromone-Heterocycle Inhibitor Inhibitor->Urease Binds to and Inhibits

Caption: Mechanism of urease inhibition by chromone derivatives.

Conclusion

This compound is a highly versatile and valuable precursor for the synthesis of a wide array of heterocyclic compounds. The straightforward and efficient protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around the chromone scaffold. The potential of the resulting heterocycles to act as inhibitors of critical biological targets such as the PI3K/Akt/mTOR pathway and urease underscores their importance in modern drug discovery and development. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their potency and selectivity for therapeutic applications.

Application Notes and Protocols for 3-formyl-4-oxo-4H-chromen-7-yl acetate in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific, published proteomics research protocols for the direct application of "3-formyl-4-oxo-4H-chromen-7-yl acetate". The following application notes and protocols are based on the established reactivity of aldehyde-containing chemical probes in proteomics and the known biological activities of the broader 3-formylchromone class of compounds. These protocols should be considered as a starting point for methodology development and will require optimization.

Introduction

This compound belongs to the chromone family, a class of heterocyclic compounds known for a wide range of biological activities.[1][2][3] While this specific molecule is not extensively documented in proteomics literature, its 3-formyl group presents a reactive aldehyde moiety. Aldehydes are known to be valuable reactive handles in chemical biology and proteomics for covalently labeling proteins and other biomolecules.[4][5] This reactivity can be harnessed for applications such as activity-based protein profiling (ABPP), target identification, and the characterization of protein post-translational modifications.[5][6]

The chromone scaffold itself has been investigated for various therapeutic properties, including anti-inflammatory and anticancer activities.[1][2][7][8] Therefore, this compound could potentially serve as a basis for developing chemical probes to investigate the molecular targets and mechanisms of action of chromone-based drugs.

Potential Applications in Proteomics

The aldehyde group on the chromone scaffold can be exploited for covalent ligation to nucleophilic amino acid residues on proteins, such as lysine or cysteine, forming a stable Schiff base or other covalent adducts. This principle allows for the design of several proteomics workflows.

Activity-Based Protein Profiling (ABPP)

If this compound is found to be an inhibitor of a particular class of enzymes (e.g., proteases, dehydrogenases), it could be used as a "warhead" in an activity-based probe. The probe would covalently bind to the active site of the target enzyme, allowing for its enrichment and identification from complex proteomes.[4][6]

Target Identification for Drug Discovery

For compounds with known biological activity, identifying their protein targets is a crucial step in drug development. A common strategy involves modifying the compound with a reporter tag (e.g., biotin or a clickable alkyne/azide group) to facilitate the isolation and subsequent identification of binding partners by mass spectrometry. The formyl group on this compound could potentially be used for this purpose, although direct modification of the compound with a tag would be required.

General Protocol for Protein Labeling with an Aldehyde-Reactive Probe

The following is a generalized protocol for labeling proteins in a cell lysate with a biotinylated aldehyde-reactive probe. This protocol is a template and would require significant optimization for "this compound" if a biotinylated version were synthesized.

Materials:

  • Cell lysate from the biological system of interest

  • Biotinylated aldehyde-reactive probe (e.g., a biotinylated hydroxylamine derivative)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA) for disulfide bond reduction and alkylation

  • Trypsin (proteomics grade)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of detergents and salts)

  • Elution buffer (e.g., 8 M urea)

  • Mass spectrometer for protein identification

Experimental Workflow:

  • Protein Extraction: Prepare a cell lysate from your experimental model.

  • Probe Labeling: Incubate the cell lysate with the biotinylated aldehyde-reactive probe. The optimal concentration and incubation time will need to be determined empirically.

  • Protein Precipitation and Digestion: Precipitate the labeled proteins (e.g., with acetone) to remove excess probe. Resuspend the protein pellet, reduce disulfide bonds with DTT, and alkylate with IAA. Digest the proteins into peptides using trypsin.

  • Enrichment of Labeled Peptides: Incubate the peptide mixture with streptavidin-agarose beads to capture the biotin-labeled peptides.

  • Washing: Perform a series of stringent washes to remove non-specifically bound peptides.

  • Elution: Elute the captured peptides from the beads.

  • Mass Spectrometry Analysis: Analyze the eluted peptides by LC-MS/MS to identify the labeled proteins and the sites of modification.[5]

A generalized workflow for identifying protein targets of an aldehyde-containing probe is depicted below.

G cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis lysate Cell Lysate labeled_lysate Labeled Proteome lysate->labeled_lysate Incubation probe Aldehyde-Reactive Probe (e.g., Biotinylated 3-formylchromone derivative) probe->labeled_lysate digest Tryptic Digestion labeled_lysate->digest streptavidin Streptavidin Affinity Purification digest->streptavidin enriched_peptides Enriched Labeled Peptides streptavidin->enriched_peptides lcms LC-MS/MS Analysis enriched_peptides->lcms data_analysis Database Search & Protein Identification lcms->data_analysis target_list Identified Protein Targets data_analysis->target_list

Caption: General workflow for target identification using an aldehyde-reactive probe.

Biological Activities of 3-Formylchromone Derivatives

While specific proteomics data for this compound is lacking, the broader class of 3-formylchromones has been studied for various biological activities. This information provides context for potential applications in drug discovery and chemical biology.

Biological ActivityKey FindingsReference
Anti-inflammatory 3-formylchromone and its derivatives have shown promising anti-inflammatory activities in both in vitro and in vivo models.[7]
Anticancer/Cytotoxic Several 3-formylchromone derivatives have demonstrated tumor cell-specific cytotoxicity against various human tumor cell lines.[2][8]
Urease Inhibition Some halogenated 3-formylchromone derivatives have shown potent inhibition of urease, an important enzyme in Helicobacter pylori infections.[8]
Anti-diabetic Potential In silico studies suggest that 3-formylchromone derivatives may act as anti-diabetic agents.[2]

The diverse biological activities of chromone derivatives suggest that they interact with a variety of cellular signaling pathways.[3] The development of specific chemical probes based on the this compound scaffold could help to elucidate these pathways. A hypothetical signaling pathway that could be investigated using such a probe is illustrated below.

G probe 3-formylchromone Probe target_protein Target Protein (e.g., Kinase, Protease) probe->target_protein Covalent Inhibition downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 Signal Transduction downstream_effector2 Downstream Effector 2 target_protein->downstream_effector2 cellular_response Cellular Response (e.g., Apoptosis, Inflammation) downstream_effector1->cellular_response downstream_effector2->cellular_response

Caption: Hypothetical signaling pathway elucidation using a 3-formylchromone probe.

Conclusion and Future Directions

"this compound" represents a molecule with potential for the development of novel chemical probes for proteomics research, largely owing to its reactive aldehyde group. While no specific protocols currently exist for its use, the principles of chemical proteomics and activity-based protein profiling provide a clear roadmap for its potential application. Future work would require the synthesis of tagged derivatives of this compound and rigorous validation of their reactivity and specificity towards protein targets. Such studies would be invaluable in exploring the mechanism of action of chromone-based bioactive compounds and could lead to the discovery of new drug targets.

References

Application Notes and Protocols for 3-formyl-4-oxo-4H-chromen-7-yl acetate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "3-formyl-4-oxo-4H-chromen-7-yl acetate" did not yield specific information regarding its use in cell-based assays, its mechanism of action, or established protocols for its application. The available scientific literature and databases primarily contain information on structurally related but distinct compounds, such as "3-formyl-4-oxo-4H-chromen-6-yl acetate" and other chromene derivatives.

The retrieved information for these related compounds largely consists of chemical and crystallographic data, with a notable absence of biological or pharmacological studies. For instance, several sources provide details on the molecular weight and formula for "3-formyl-4-oxo-4H-chromen-6-yl acetate" (C12H8O5, MW: 232.19) and confirm its availability as a biochemical for research purposes, though not for diagnostic or therapeutic use.[1][2][3] Similarly, extensive crystallographic data is available for compounds like "8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate" and "3-Benzoyl-4-methyl-2-oxo-2H-chromen-7-yl acetate," detailing their molecular structures and intermolecular interactions.[4][5][6]

While the broader class of chromenone (coumarin) derivatives is known to exhibit a wide range of biological activities, the specific biological function and potential applications of "this compound" remain uncharacterized in the public domain.

Therefore, due to the lack of available data, it is not possible to provide detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams for the use of "this compound" in cell-based assays.

Further research and primary experimental studies would be required to elucidate the biological effects of this specific compound and to develop relevant assay protocols. Researchers interested in this molecule would need to undertake initial screening assays to determine its bioactivity and mechanism of action before standardized protocols can be established.

References

High-Throughput Screening Assays for 3-Formylchromone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays relevant to the evaluation of 3-formylchromone derivatives. This class of compounds has garnered significant interest due to its diverse biological activities, including potential as anticancer, anti-inflammatory, and anti-diabetic agents. The following sections detail experimental procedures and data presentation for key molecular targets, including DNA topoisomerase IIα, aldehyde oxidase, and hypoxia-inducible factor-1α (HIF-1α).

I. Overview of Biological Targets and HTS Strategies

3-Formylchromone derivatives have been identified as modulators of several key biological targets. High-throughput screening allows for the rapid and efficient evaluation of large libraries of these compounds to identify potent and selective inhibitors or activators.

  • DNA Topoisomerase IIα (Topo IIα): An essential enzyme in DNA replication and chromosome segregation, making it a prime target for anticancer drugs.[1][2] Inhibition of Topo IIα leads to DNA damage and apoptosis in rapidly dividing cancer cells.

  • Aldehyde Oxidase (AO): A cytosolic enzyme involved in the metabolism of various xenobiotics.[3] Inhibition of AO can alter the pharmacokinetic profile of co-administered drugs.

  • Hypoxia-Inducible Factor-1α (HIF-1α): A transcription factor that plays a crucial role in the cellular response to hypoxia and is a key driver of tumor progression and angiogenesis.[3][4]

II. Data Presentation: Quantitative Analysis of 3-Formylchromone Derivatives

The following tables summarize the quantitative data for 3-formylchromone derivatives against their biological targets.

Table 1: Inhibitory Activity of 3-Formylchromone Derivatives against Human DNA Topoisomerase IIα

Compound IDSubstitution PatternAssay TypeIC50 (µM)Reference
9f N-benzyl derivative of 6-aminoflavoneTopoisomerase II enzyme inhibition12.11[2]
11b Substituted 3-formylchromoneDecatenation, RelaxationPotent Inhibitor[1][2]
12a Substituted 3-formylchromoneDecatenation, RelaxationPotent Inhibitor[1][2]
12b Substituted 3-formylchromoneDecatenation, RelaxationPotent Inhibitor[1][2]
12d Substituted 3-formylchromoneDecatenation, RelaxationPotent Inhibitor[1][2]
12e Substituted 3-formylchromoneDecatenation, RelaxationPotent Inhibitor[1][2]
13a Substituted 3-formylchromoneDecatenation, RelaxationPotent Inhibitor[1][2]
13b Substituted 3-formylchromoneDecatenation, RelaxationPotent Inhibitor[1][2]

Note: "Potent Inhibitor" indicates that the compounds showed strong activity in the respective assays, although specific IC50 values from a high-throughput format were not provided in the cited sources.

Table 2: Cytotoxicity of 3-Formylchromone Derivatives

Compound ClassCell LineAssay TypeLC50 Range (µM)Reference
Substituted 3-formylchromonesProstate (PC-3)In vitro cytotoxicity0.5 - 8.6[1]

Table 3: Predicted Activity of 3-Formylchromone Derivatives from In Silico Studies

Derivative ClassPredicted TargetMethodKey FindingsReference
6-substituted 3-formylchromonesAldehyde oxidase, HIF1A expressionPASS prediction, Molecular dockingPotent inhibitors predicted[3]
6-isopropyl-3-formylchromoneInsulin-degrading enzyme (IDE)Molecular dockingHigh binding affinity (-8.5 kcal/mol)[3]

III. Experimental Protocols

A. High-Throughput Screening for Topoisomerase IIα Inhibitors

This protocol describes a fluorescence polarization (FP)-based HTS assay to identify inhibitors of Topo IIα. The assay measures the change in polarization of a fluorescently labeled DNA probe upon enzyme-mediated relaxation of supercoiled DNA.

Workflow for Topo IIα HTS Assay

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_plate Prepare 384-well assay plates add_compounds Add 3-formylchromone derivatives and controls prep_plate->add_compounds add_enzyme Add Topo IIα enzyme add_compounds->add_enzyme add_dna Add supercoiled DNA substrate add_enzyme->add_dna incubate Incubate at 37°C add_dna->incubate add_probe Add fluorescent DNA probe incubate->add_probe read_fp Read fluorescence polarization add_probe->read_fp calc_inhibition Calculate % inhibition read_fp->calc_inhibition det_ic50 Determine IC50 values calc_inhibition->det_ic50

Caption: General workflow for a Topo IIα HTS assay.

Materials:

  • Human DNA Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Fluorescently labeled oligonucleotide probe that preferentially binds to relaxed DNA

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 0.1 mg/mL BSA, 2 mM ATP)

  • 384-well black, low-volume assay plates

  • Test compounds (3-formylchromone derivatives) and control inhibitors (e.g., etoposide)

Procedure:

  • Compound Plating: Dispense 3-formylchromone derivatives and controls into 384-well plates using an acoustic liquid handler.

  • Enzyme Addition: Add Topo IIα to all wells, except for the negative controls.

  • Reaction Initiation: Add supercoiled plasmid DNA to all wells to start the reaction.

  • Incubation: Incubate the plates at 37°C for 60 minutes.

  • Detection: Add the fluorescently labeled DNA probe to all wells.

  • Signal Reading: Read the fluorescence polarization on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.

B. Cell-Based HTS for HIF-1α Inhibitors

This protocol outlines a luciferase reporter gene assay to screen for inhibitors of HIF-1α transcriptional activity.

Workflow for HIF-1α HTS Assay

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_lysis_detection Lysis & Detection cluster_data_analysis Data Analysis seed_cells Seed cells with HRE-luciferase reporter incubate_adhesion Incubate for cell adhesion seed_cells->incubate_adhesion add_compounds Add 3-formylchromone derivatives incubate_adhesion->add_compounds induce_hypoxia Induce hypoxia (e.g., 1% O2) add_compounds->induce_hypoxia lyse_cells Lyse cells induce_hypoxia->lyse_cells add_luciferin Add luciferase substrate lyse_cells->add_luciferin read_luminescence Read luminescence add_luciferin->read_luminescence normalize_data Normalize to controls read_luminescence->normalize_data calculate_ic50 Calculate IC50 values normalize_data->calculate_ic50

Caption: Workflow for a cell-based HIF-1α HTS assay.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2) stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct.

  • Cell culture medium and supplements.

  • 384-well white, clear-bottom assay plates.

  • Test compounds and control inhibitors (e.g., PX-478).

  • Luciferase assay reagent.

  • Hypoxia chamber or incubator.

Procedure:

  • Cell Seeding: Seed the HRE-luciferase reporter cell line into 384-well plates.

  • Compound Addition: Add the 3-formylchromone derivatives to the wells.

  • Hypoxia Induction: Place the plates in a hypoxic environment (e.g., 1% O2) for 16-24 hours.

  • Cell Lysis and Signal Detection: Add luciferase assay reagent to lyse the cells and generate a luminescent signal.

  • Signal Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and calculate the IC50 values for active compounds.

C. Aldehyde Oxidase Inhibition Assay

This protocol describes a fluorescence-based assay to screen for inhibitors of aldehyde oxidase. The assay measures the production of a fluorescent product from a non-fluorescent substrate.

Materials:

  • Human liver cytosol (as a source of aldehyde oxidase).

  • Fluorogenic aldehyde oxidase substrate (e.g., a pro-fluorescent aldehyde).

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • 384-well black assay plates.

  • Test compounds and a known AO inhibitor (e.g., menadione).

Procedure:

  • Compound Dispensing: Add 3-formylchromone derivatives and controls to the assay plates.

  • Enzyme Addition: Add human liver cytosol to all wells.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the reaction.

  • Incubation: Incubate the plates at 37°C for 30-60 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values for active compounds.

IV. Signaling Pathway and Mechanism of Action Diagrams

A. HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD O2 VHL VHL E3 Ligase HIF1a_normoxia->VHL Binding HIF1a_hypoxia HIF-1α (stabilized) PHD->HIF1a_normoxia Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Dimerization HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (DNA) HIF1_complex->HRE Binding TargetGenes Target Gene Transcription (e.g., VEGF) HRE->TargetGenes Activation

Caption: HIF-1α signaling under normoxia and hypoxia.

B. DNA Topoisomerase IIα Catalytic Cycle and Inhibition

Topo IIα alters DNA topology by creating a transient double-strand break in one DNA duplex (G-segment), passing another duplex (T-segment) through the break, and then religating the G-segment. This process is ATP-dependent. Inhibitors can trap the enzyme-DNA covalent complex, leading to cell death.

TopoIIa_Cycle node_start 1. Topo IIα binds G-segment DNA node_t_bind 2. T-segment DNA binds node_start->node_t_bind node_atp_bind 3. ATP binding closes N-gate node_t_bind->node_atp_bind node_cleavage 4. G-segment cleavage node_atp_bind->node_cleavage node_passage 5. T-segment passage node_cleavage->node_passage trapped_complex Trapped Covalent Complex node_cleavage->trapped_complex node_ligation 6. G-segment ligation node_passage->node_ligation node_t_release 7. T-segment release node_ligation->node_t_release node_atp_hydrolysis 8. ATP hydrolysis resets enzyme node_t_release->node_atp_hydrolysis node_atp_hydrolysis->node_start Cycle repeats inhibitor 3-Formylchromone Derivative inhibitor->trapped_complex apoptosis Apoptosis trapped_complex->apoptosis

Caption: Topo IIα catalytic cycle and inhibition.

References

Application Notes & Protocols: Chromatographic Purification of 3-formyl-4-oxo-4H-chromen-7-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-formyl-4-oxo-4H-chromen-7-yl acetate is a member of the chromone family, a class of oxygenated heterocyclic compounds with diverse biological activities.[1][2] Efficient purification of this compound is crucial for accurate biological evaluation and further drug development processes. This document provides detailed protocols for the chromatographic purification of this compound using both flash column chromatography and High-Performance Liquid Chromatography (HPLC), designed to guide researchers in obtaining a high-purity final product.

Data Presentation

Table 1: Flash Chromatography Purification Parameters and Results

ParameterValue
Stationary Phase Silica Gel (60 Å, 40-63 µm)[3]
Mobile Phase Hexane:Ethyl Acetate (Gradient)
Gradient Profile 90:10 to 70:30 over 20 column volumes
Typical Rf Value ~0.3 in 80:20 Hexane:Ethyl Acetate[4]
Sample Load 1 g crude product per 40 g silica
Purity after Pooling >95% (by HPLC)
Typical Recovery 80-90%

Table 2: HPLC Purification Parameters and Results

ParameterValue
Column Reverse-phase C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1][5]
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min[1]
Gradient Profile 20% B to 80% B over 30 minutes
Detection Wavelength 254 nm and 320 nm[1]
Injection Volume 10 µL
Column Temperature 30°C[1]
Retention Time Approximately 15.2 minutes (Varies with system)
Purity of Fraction >99%
Typical Recovery >95%

Experimental Workflow

G cluster_0 Crude Product cluster_1 Purification cluster_2 Analysis & Final Product Crude Crude this compound Flash Flash Column Chromatography (Silica Gel) Crude->Flash Initial Purification Purity Purity Analysis (Analytical HPLC) Flash->Purity HPLC Preparative HPLC (C18 Column) Purity_Post_HPLC Purity Analysis (Analytical HPLC) HPLC->Purity_Post_HPLC Final Purity Check Purity->HPLC If purity <98% Characterization Structural Characterization (NMR, MS) Final Pure Product (>99%) Characterization->Final Purity_Post_HPLC->Characterization

Caption: Workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is suitable for the initial purification of larger quantities of the crude product.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm particle size)[3]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

2. Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate in various ratios of hexane and ethyl acetate to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.3.[4] A good starting point is an 80:20 mixture of hexane:ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the top of the silica bed is flat.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Carefully load the dissolved sample onto the top of the silica gel bed.[4]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system (e.g., 90:10 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 70:30 hexane:ethyl acetate) to elute the compound of interest.

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

This protocol is ideal for obtaining highly pure material, often after an initial clean-up by flash chromatography.

1. Materials and Equipment:

  • Partially purified this compound

  • HPLC system with a preparative or semi-preparative C18 column[1]

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

2. Procedure:

  • Sample Preparation:

    • Dissolve the sample in the mobile phase (e.g., a 50:50 mixture of water and acetonitrile) to a concentration of approximately 1-5 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • HPLC Method Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 20% acetonitrile in water with 0.1% formic acid).

    • Set up the gradient elution method as detailed in Table 2.

    • Set the UV detector to monitor at 254 nm and 320 nm, as chromones typically absorb in this range.[1]

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

  • Product Recovery:

    • Combine the collected fractions.

    • Remove the acetonitrile by rotary evaporation.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the final product.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process for choosing a purification method based on the scale and required purity of the final product.

G Start Start: Crude Product Scale Purification Scale? Start->Scale Flash Flash Chromatography Scale->Flash Large (>1 g) HPLC Preparative HPLC Scale->HPLC Small (<1 g) Purity Required Purity? Purity->HPLC >99% Required End Pure Product Purity->End >95% Sufficient Flash->Purity HPLC->End

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols: Scale-up Synthesis of 3-formyl-4-oxo-4H-chromen-7-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-formyl-4-oxo-4H-chromen-7-yl acetate is a valuable synthetic intermediate in medicinal chemistry. The chromone scaffold is a privileged structure found in many biologically active compounds, and the 3-formyl group serves as a versatile handle for constructing more complex molecules, such as pyrazoles, pyridines, and other fused heterocyclic systems.[1][2] This compound, in particular, is a precursor for designing multimodal agents, for instance, those with potential applications in treating neurodegenerative disorders like Alzheimer's disease.[3][4][5]

The synthesis of this target molecule is efficiently achieved through a two-step process. The first step involves the construction of the 3-formylchromone core via the Vilsmeier-Haack reaction, a reliable and high-yielding method for the formylation of electron-rich aromatic systems like 2'-hydroxyacetophenones.[2][6][7] The second step is a standard acetylation of the phenolic hydroxyl group. These application notes provide detailed, scalable protocols for both synthetic steps, accompanied by quantitative data and workflow diagrams for clarity.

Overall Synthetic Pathway

The synthesis proceeds in two sequential steps: (1) Vilsmeier-Haack formylation of 2',4'-dihydroxyacetophenone to yield the key intermediate, 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde, and (2) subsequent acetylation of the 7-hydroxy group to afford the final product.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Acetylation A 2',4'-Dihydroxyacetophenone reagents1 + DMF, POCl₃ A->reagents1 B 7-Hydroxy-4-oxo-4H-chromene-3-carbaldehyde (Intermediate) C 7-Hydroxy-4-oxo-4H-chromene-3-carbaldehyde (Intermediate) reagents1->B reagents2 + Acetyl Chloride, Et₃N C->reagents2 D This compound (Final Product) reagents2->D

Figure 1: Overall two-step synthesis pathway.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-oxo-4H-chromene-3-carbaldehyde (10)

This protocol details the Vilsmeier-Haack reaction to form the chromone core. This one-pot synthesis is reported to be the most convenient method for preparing chromone-3-carbaldehyde derivatives in high yields.[6]

Materials and Equipment:

  • 2',4'-Dihydroxyacetophenone

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-water bath

  • Round-bottom flask (sized for scale)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard glassware for workup (Buchner funnel, filter flask, beakers)

  • Drying oven or vacuum desiccator

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool dimethylformamide (DMF) in an ice-water bath.

  • Addition of Starting Material: To the cooled DMF, add 2',4'-dihydroxyacetophenone (1.0 eq) portion-wise with vigorous stirring.

  • Vilsmeier Reagent Formation and Reaction: Slowly add phosphorus oxychloride (POCl₃, ~2.5-3.0 eq) dropwise to the mixture via the dropping funnel, maintaining the temperature of the reaction mixture. A thick, colored mass may form.[7]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture overnight (approx. 18-24 hours).[7][8]

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker of cold water or crushed ice to decompose the reaction complex.[7]

  • Isolation: A solid precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid thoroughly with water. The crude product can be further purified by recrystallization from ethanol to yield the desired intermediate as a rufous or yellow solid.[4][7]

  • Drying: Dry the purified solid in an oven or under vacuum.

G start Start step1 Cool DMF in an ice bath start->step1 step2 Add 2',4'-dihydroxyacetophenone (1.0 eq) step1->step2 step3 Slowly add POCl₃ (~2.5 eq) dropwise step2->step3 step4 Stir overnight at room temperature step3->step4 step5 Quench by pouring into cold water step4->step5 step6 Filter the solid precipitate step5->step6 step7 Wash with water and recrystallize from ethanol step6->step7 end Obtain pure Intermediate (10) step7->end

Figure 2: Experimental workflow for Protocol 1.
Protocol 2: Synthesis of this compound (11)

This protocol describes the acetylation of the 7-hydroxy group of the intermediate synthesized in Protocol 1.

Materials and Equipment:

  • 7-Hydroxy-4-oxo-4H-chromene-3-carbaldehyde (10) (Intermediate from Step 1)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Acetyl chloride

  • Ice-water bath (0 °C)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, solvents)

Methodology:

  • Reaction Setup: Dissolve 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde (10) (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. Cool the mixture to 0 °C in an ice-water bath.[4][5]

  • Addition of Acetylating Agent: In a separate flask, dissolve acetyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture.[4][5]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.[4][5]

  • Workup - Aqueous Wash: Transfer the reaction solution to a separatory funnel and wash it three times with water to remove triethylamine hydrochloride and other water-soluble impurities.[4][5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system, to obtain the target product (11) as a yellow solid.[4][5]

G start Start step1 Dissolve Intermediate (10) and Et₃N (2.0 eq) in anhydrous DCM start->step1 step2 Cool mixture to 0 °C step1->step2 step3 Add Acetyl Chloride (1.0 eq) in DCM dropwise step2->step3 step4 Stir for 3 hours at room temperature step3->step4 step5 Wash reaction solution with water (3x) step4->step5 step6 Dry organic layer and evaporate solvent step5->step6 step7 Purify by column chromatography step6->step7 end Obtain pure Final Product (11) step7->end

Figure 3: Experimental workflow for Protocol 2.

Data Presentation

Quantitative Experimental Data

The following table summarizes typical quantitative data for the two-step synthesis.

ParameterStep 1: Vilsmeier-HaackStep 2: AcetylationReference
Starting Material 2',4'-Dihydroxyacetophenone7-Hydroxy-4-oxo-4H-chromene-3-carbaldehyde[4]
Key Reagents DMF, POCl₃Acetyl Chloride, Et₃N[4]
Product 7-Hydroxy-4-oxo-4H-chromene-3-carbaldehydeThis compound[4]
Yield 51%54.3%[4]
Product Appearance Rufous SolidYellow Solid[4]
Melting Point 265–267 °C168–170 °C[3][4]
Spectroscopic Characterization Data

The structural identity of the intermediate and final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Compound¹H NMR (400 MHz, Solvent)¹³C NMR (100 MHz, Solvent)Reference
7-Hydroxy-4-oxo-4H-chromene-3-carbaldehyde (10) δ 11.07 (s, 1H), 10.10 (s, 1H), 8.76 (s, 1H), 7.96 (d, J = 8.8 Hz, 1H), 6.98 (d, J = 8.8 Hz, 1H), 6.93 (s, 1H) (DMSO-d₆)δ 188.7, 174.1, 163.5, 162.7, 157.4, 127.1, 119.7, 117.0, 116.0, 103.1 (DMSO-d₆)[4]
This compound (11) δ 10.40 (s, 1H), 8.56 (s, 1H), 8.34 (d, J = 8.7 Hz, 1H), 7.40 (d, J = 1.9 Hz, 1H), 7.27 (d, J = 2.0 Hz, 1H) (CDCl₃)Data not fully provided in search results[4]

Scale-up Considerations

  • Exothermicity: The Vilsmeier-Haack reaction (Protocol 1) is exothermic, particularly during the addition of POCl₃. For scale-up, a robust cooling system and controlled, slow addition of the reagent are critical to maintain the reaction temperature and prevent runaway reactions.

  • Reagent Stoichiometry: While lab-scale procedures may use a larger excess of the Vilsmeier reagent, optimization of the POCl₃ and DMF stoichiometry on a larger scale can improve process efficiency and reduce waste.

  • Workup and Isolation: Quenching the Vilsmeier reaction on a large scale requires a vessel of sufficient size to handle potential foaming and gas evolution. Efficient filtration and washing are key to obtaining high-purity crude material before recrystallization.

  • Solvent Handling: The use of anhydrous DCM in Protocol 2 requires careful handling to prevent moisture contamination, which would hydrolyze the acetyl chloride and reduce yield. On a large scale, performing reactions under an inert atmosphere (e.g., nitrogen) is recommended.

  • Purification: While column chromatography is suitable for lab-scale purification, it is often impractical for large-scale synthesis. Developing a robust recrystallization procedure for the final product is highly desirable for industrial applications to ensure high purity and ease of isolation.

References

Application Notes and Protocols for the Quantification of 3-formyl-4-oxo-4H-chromen-7-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-formyl-4-oxo-4H-chromen-7-yl acetate is a member of the chromone family, a class of compounds that has garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] Chromone derivatives are being investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antioxidant agents.[1][3][4] Accurate and precise quantification of these molecules is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control.

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is designed to be robust and suitable for routine analysis in a research or industrial setting.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase that is pumped through the column. For the quantification of this compound, a reversed-phase HPLC method is proposed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The analyte's retention in the column is primarily governed by its hydrophobicity. Detection is achieved using a UV-Vis detector, as chromone derivatives typically exhibit strong absorbance in the ultraviolet region of the electromagnetic spectrum.

Experimental Protocol

Instrumentation and Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis Detector

  • Analytical Balance (4-decimal place)

  • pH Meter

  • Vortex Mixer

  • Centrifuge

  • Pipettes and general laboratory glassware

  • Syringe filters (0.45 µm)

Reagents and Materials
  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Trifluoroacetic acid) (HPLC grade)

  • Blank matrix (e.g., plasma, buffer, reaction mixture) for calibration standards and quality controls.

Preparation of Solutions
  • Mobile Phase: A typical mobile phase for reversed-phase HPLC analysis of chromone derivatives consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like formic acid to improve peak shape).

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a suitable diluent to cover the desired concentration range for the calibration curve.

Sample Preparation

The sample preparation procedure will depend on the matrix. A generic protein precipitation method for plasma samples is described below.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing an internal standard, if used).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Conditions
ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-2 min: 90% A, 10% B2-15 min: Linear gradient to 10% A, 90% B15-18 min: 10% A, 90% B18-20 min: Return to 90% A, 10% B20-25 min: Equilibration at 90% A, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at an appropriate wavelength (e.g., 254 nm or 280 nm)

Note: The gradient program and detection wavelength should be optimized based on the specific compound and potential interferences.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte versus the corresponding concentration of the prepared standard solutions. A linear regression analysis should be performed.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed HPLC method. These values are hypothetical and should be determined experimentally during method validation.

ParameterExpected Value
Linearity (r²) > 0.995
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Retention Time Approx. 8-12 min

Visualizations

Experimental Workflow for HPLC Quantification

HPLC_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Samples (e.g., Protein Precipitation) start->prep_samples hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_samples->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition calibration Construct Calibration Curve data_acquisition->calibration quantification Quantify Unknown Samples data_acquisition->quantification calibration->quantification results Report Results quantification->results

Caption: Workflow for the quantification of this compound using HPLC.

Conclusion

The described HPLC-UV method provides a robust and reliable approach for the quantification of this compound in various matrices. Adherence to this protocol, coupled with proper method validation, will ensure the generation of high-quality, reproducible data essential for research and drug development activities. The versatility of HPLC allows for adaptation of this method to different sample types and analytical requirements.

References

Troubleshooting & Optimization

Troubleshooting low yield in "3-formyl-4-oxo-4H-chromen-7-yl acetate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-formyl-4-oxo-4H-chromen-7-yl acetate.

Troubleshooting Guides

Low yields in the synthesis of this compound can arise from issues in the Vilsmeier-Haack formylation step or the subsequent acetylation of the 7-hydroxy group. This guide addresses common problems in a question-and-answer format.

Vilsmeier-Haack Formylation Stage

Question 1: Why is my Vilsmeier-Haack reaction resulting in a low yield or no product?

Answer:

Several factors can contribute to a low or non-existent yield in the Vilsmeier-Haack reaction. The primary culprits are often related to the reagents' quality and the reaction conditions.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is highly sensitive to moisture. Any moisture in the glassware or reagents will lead to its decomposition.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic substrates. If your starting 7-hydroxyacetophenone derivative is substituted with electron-withdrawing groups, its reactivity will be diminished.

  • Incomplete Reaction: The reaction time or temperature may be insufficient for the complete conversion of the starting material.

  • Improper Work-up: The intermediate iminium salt is hydrolyzed to the aldehyde during work-up. An improper work-up procedure can lead to the decomposition of the product.

Question 2: My reaction mixture turned into a dark, tarry mess. What went wrong?

Answer:

The formation of a tarry residue is usually indicative of decomposition, which can be caused by:

  • Overheating: The Vilsmeier-Haack reaction can be exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of the starting material and product.

  • Excessive Reagent Concentration: Using a large excess of the Vilsmeier reagent can promote side reactions and decomposition.

  • Prolonged Reaction Time: Heating the reaction for an extended period, especially at higher temperatures, can lead to degradation.

Question 3: My TLC analysis shows multiple spots, indicating a mixture of products. How can I improve the selectivity?

Answer:

The formation of multiple products suggests side reactions are occurring. To improve selectivity:

  • Control Stoichiometry: Use a precise stoichiometry of the Vilsmeier reagent. An excess may lead to di-formylation or other side reactions.

  • Optimize Temperature: The reaction temperature is a critical parameter. Running the reaction at a lower temperature may improve selectivity, although it might require a longer reaction time. The optimal temperature is substrate-dependent and may require empirical optimization.

Acetylation Stage

Question 4: The acetylation of the 7-hydroxy group is incomplete, leading to a low yield of the final product. What can I do?

Answer:

Incomplete acetylation is a common issue and can be addressed by:

  • Choice of Acetylating Agent and Catalyst: Acetic anhydride is a common acetylating agent. The reaction is often catalyzed by a base like pyridine or triethylamine, or by a catalytic amount of a stronger base like 4-(dimethylamino)pyridine (DMAP). For sluggish reactions, using a more potent catalytic system may be necessary.

  • Reaction Conditions: Ensure anhydrous conditions, as water will consume the acetic anhydride. The reaction temperature can also be increased to drive the reaction to completion.

  • Removal of Byproducts: The acetic acid byproduct can sometimes inhibit the reaction. Using a stoichiometric amount of a base as a scavenger can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Vilsmeier-Haack formylation step?

A1: The optimal temperature is highly dependent on the specific substrate. Generally, the Vilsmeier reagent is prepared at a low temperature (0-10 °C). The subsequent reaction with the aromatic substrate can be carried out at temperatures ranging from room temperature to 80-100 °C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.

Q2: How can I ensure my Vilsmeier reagent is active?

A2: To ensure the activity of the Vilsmeier reagent, always use freshly distilled, anhydrous DMF and POCl₃. All glassware should be thoroughly dried (e.g., flame-dried or oven-dried) before use. The reagent should be prepared fresh for each reaction and used immediately.

Q3: What are the best practices for the work-up of a Vilsmeier-Haack reaction?

A3: The reaction mixture is typically quenched by pouring it onto crushed ice. This is followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide solution to hydrolyze the intermediate iminium salt to the aldehyde. It is crucial to control the temperature during quenching and neutralization to avoid product decomposition.

Q4: What are some common side reactions during the acetylation of phenols?

A4: Besides incomplete reaction, potential side reactions include the formation of diacylated products if other hydroxyl groups are present and unprotected. In some cases, C-acetylation can occur, although O-acetylation is generally favored under typical conditions.

Q5: How can I purify the final product, this compound?

A5: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in Vilsmeier-Haack Formylation

Problem Potential Cause Suggested Solution
Low to no productInactive Vilsmeier reagentUse fresh, anhydrous DMF and POCl₃. Ensure all glassware is dry.
Low substrate reactivityIncrease reaction temperature or use a larger excess of Vilsmeier reagent.
Incomplete reactionIncrease reaction time and/or temperature. Monitor by TLC.
Dark, tarry residueOverheatingMaintain strict temperature control. Use an ice bath during reagent addition.
Impurities in starting materialsUse purified starting materials and anhydrous solvents.
Multiple productsSide reactions (e.g., di-formylation)Optimize the stoichiometry of the Vilsmeier reagent.
High reaction temperaturePerform the reaction at a lower temperature.

Table 2: Troubleshooting Summary for Low Yield in Acetylation

Problem Potential Cause Suggested Solution
Incomplete acetylationInsufficiently reactive acetylating agent/catalystUse a more effective catalyst (e.g., DMAP).
Presence of waterEnsure anhydrous reaction conditions.
Low reaction temperatureIncrease the reaction temperature.
Product decompositionHarsh basic or acidic conditions during work-upNeutralize carefully and avoid prolonged exposure to strong acids/bases.

Experimental Protocols

Protocol 1: Synthesis of 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde (Vilsmeier-Haack Formylation)

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of hydroxyacetophenones.

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at the same temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2,4-dihydroxyacetophenone (1 equivalent) in a minimum amount of anhydrous DMF.

  • Add the solution of the acetophenone dropwise to the freshly prepared Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound (Acetylation)

  • In a round-bottom flask, suspend 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde (1 equivalent) in acetic anhydride (5-10 equivalents).

  • Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Stir the mixture until the excess acetic anhydride is hydrolyzed.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Mandatory Visualization

Experimental_Workflow cluster_formylation Vilsmeier-Haack Formylation cluster_acetylation Acetylation reagent_prep Vilsmeier Reagent Preparation (DMF + POCl3 @ 0-5°C) substrate_add Substrate Addition (7-Hydroxyacetophenone in DMF) reagent_prep->substrate_add reaction Reaction (Heat to 60-70°C) substrate_add->reaction workup_formyl Work-up & Hydrolysis (Ice quench, Neutralization) reaction->workup_formyl purification_formyl Purification (Recrystallization) workup_formyl->purification_formyl product_formyl 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde purification_formyl->product_formyl acetylation_reagents Reagents (Acetic Anhydride, Catalyst) product_formyl->acetylation_reagents Starting Material acetylation_reaction Acetylation Reaction (Reflux) acetylation_reagents->acetylation_reaction workup_acetyl Work-up (Ice quench) acetylation_reaction->workup_acetyl purification_acetyl Purification (Recrystallization) workup_acetyl->purification_acetyl final_product This compound purification_acetyl->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Low_Yield cluster_formylation Vilsmeier-Haack Formylation Issues cluster_acetylation Acetylation Issues start Low Yield Observed check_step Identify Problematic Step start->check_step reagent_issue Inactive Reagent? check_step->reagent_issue Formylation conditions_issue Suboptimal Conditions? check_step->conditions_issue Formylation workup_issue Improper Work-up? check_step->workup_issue Formylation acetylation_incomplete Incomplete Reaction? check_step->acetylation_incomplete Acetylation solve_reagent Use fresh, anhydrous reagents and dry glassware. reagent_issue->solve_reagent solve_conditions Optimize temperature and reaction time (monitor by TLC). conditions_issue->solve_conditions solve_workup Ensure controlled quench and neutralization at low temp. workup_issue->solve_workup solve_acetylation Use stronger catalyst (DMAP), ensure anhydrous conditions, and/or increase temperature. acetylation_incomplete->solve_acetylation

Technical Support Center: Vilsmeier-Haack Formylation of 7-Acetoxy-Chromone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing the Vilsmeier-Haack reaction for the formylation of 7-acetoxy-chromone.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 7-acetoxy-chromone, offering potential causes and solutions to streamline your experimental workflow.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield of Desired Product Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃).
Insufficient Reaction Temperature: The activation energy for the formylation may not be met.While the Vilsmeier reagent is typically prepared at low temperatures (0-5 °C), the formylation step may require heating. Monitor the reaction by TLC and consider gradually increasing the temperature if the reaction is sluggish.[1]
Incomplete Quenching/Work-up: The iminium intermediate may not be fully hydrolyzed to the aldehyde.Ensure the reaction mixture is thoroughly quenched with cold water or an ice-slurry, followed by basification (e.g., with sodium bicarbonate or sodium hydroxide solution) to facilitate complete hydrolysis.
Formation of Multiple Products Deacetylation: The acetoxy group may be hydrolyzed to a hydroxyl group under the reaction or work-up conditions, leading to the formation of 7-hydroxy-chromone-8-carbaldehyde.To minimize hydrolysis, maintain low reaction temperatures and shorten the reaction time. During work-up, use a milder base for neutralization and avoid prolonged exposure to acidic or strongly basic conditions.
Alternative Formylation Positions: While formylation is expected at the C8 position due to electronic activation, minor isomers may form.Optimize the reaction temperature and stoichiometry of the Vilsmeier reagent. Lower temperatures generally favor higher regioselectivity.
Di-formylation: In some cases, a second formyl group may be introduced onto the chromone ring.Use a stoichiometric amount of the Vilsmeier reagent. Adding the substrate to the pre-formed reagent solution can sometimes provide better control over the reaction.
Isolation of 7-Hydroxy-Chromone-8-Carbaldehyde as the Main Product Hydrolysis of the Acetoxy Group: The reaction conditions may be too harsh, leading to complete deprotection of the 7-acetoxy group prior to or after formylation.Employ milder reaction conditions, such as using oxalyl chloride or thionyl chloride instead of POCl₃ for the in-situ formation of the Vilsmeier reagent, which can sometimes be less harsh. Reduce the reaction temperature and time.
Dark-Colored Reaction Mixture or Tar Formation Decomposition of Starting Material or Product: High temperatures or prolonged reaction times can lead to degradation.Maintain strict temperature control throughout the reaction. Ensure the purity of starting materials and solvents, as impurities can catalyze decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the Vilsmeier-Haack formylation of 7-acetoxy-chromone?

The expected major product is 7-acetoxy-4-oxo-4H-chromene-8-carbaldehyde. The formylation reaction is an electrophilic aromatic substitution, and the C8 position is electronically activated for substitution.

Q2: What is a common and significant side product to watch for in this reaction?

A primary concern is the hydrolysis of the 7-acetoxy group, which would result in the formation of 7-hydroxy-4-oxo-4H-chromene-8-carbaldehyde. This can occur either during the reaction itself or during the aqueous work-up.

Q3: How can I minimize the formation of the deacetylated side product?

To minimize deacetylation, it is recommended to use the minimum necessary reaction temperature and time. During the work-up, neutralizing the reaction mixture promptly and avoiding prolonged exposure to harsh acidic or basic conditions is crucial.

Q4: What is the role of POCl₃ and DMF in this reaction?

N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) react in situ to form the Vilsmeier reagent, a chloroiminium salt, which is the electrophile that attacks the electron-rich chromone ring to introduce the formyl group.[2][3]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product(s).

Visualizing the Reaction and Troubleshooting

Reaction Pathway

Reaction_Pathway cluster_side_reaction Potential Side Reaction 7-Acetoxy-chromone 7-Acetoxy-chromone Vilsmeier Reagent Vilsmeier Reagent 7-Acetoxy-chromone->Vilsmeier Reagent + POCl3/DMF Iminium Intermediate Iminium Intermediate Vilsmeier Reagent->Iminium Intermediate Electrophilic Aromatic Substitution 7-Acetoxy-chromone-8-carbaldehyde 7-Acetoxy-chromone-8-carbaldehyde Iminium Intermediate->7-Acetoxy-chromone-8-carbaldehyde Hydrolysis 7-Hydroxy-iminium Intermediate 7-Hydroxy-iminium Intermediate Iminium Intermediate->7-Hydroxy-iminium Intermediate Deacetylation 7-Hydroxy-chromone-8-carbaldehyde 7-Hydroxy-chromone-8-carbaldehyde 7-Hydroxy-iminium Intermediate->7-Hydroxy-chromone-8-carbaldehyde Hydrolysis

Caption: Main reaction and potential deacetylation side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Experiment Start check_yield Low/No Yield? start->check_yield check_purity Multiple Products? check_yield->check_purity No inactive_reagent Check Reagent Activity (Anhydrous Conditions) check_yield->inactive_reagent Yes success Successful Formylation check_purity->success No deacetylation Minimize Deacetylation (Milder Conditions) check_purity->deacetylation Yes temp_time Optimize Temperature & Time inactive_reagent->temp_time temp_time->start regioselectivity Improve Regioselectivity (Lower Temperature) deacetylation->regioselectivity regioselectivity->start

Caption: A workflow for troubleshooting common experimental issues.

References

Technical Support Center: Purification of 3-formyl-4-oxo-4H-chromen-7-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "3-formyl-4-oxo-4H-chromen-7-yl acetate".

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Q1: After synthesis, my crude product is a dark, oily residue. How can I best proceed with purification?

A1: A dark, oily crude product often indicates the presence of polymeric byproducts or residual high-boiling solvents like DMF, which is commonly used in Vilsmeier-Haack formylation reactions.[1]

  • Initial Work-up: Before attempting column chromatography or recrystallization, it is advisable to perform an aqueous work-up. Dissolve or suspend the crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove DMF. A wash with a saturated sodium bicarbonate solution can help remove any acidic impurities.

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether or hexanes). This can often induce crystallization or solidify the product, making it easier to handle.

  • Proceed to Chromatography: If the product remains an oil, it can be directly purified using column chromatography by adsorbing it onto a small amount of silica gel.

Q2: I am having difficulty separating my product from the unreacted 7-hydroxychromone starting material. What are the recommended purification strategies?

A2: The significant difference in polarity between the hydroxyl-containing starting material and the acetylated product makes them separable by standard purification techniques.

  • Column Chromatography: This is the most effective method. The less polar product, "this compound," will elute before the more polar 7-hydroxychromone. A gradient elution starting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate) and gradually increasing the polarity will provide the best separation. For similar compounds, solvent systems such as petroleum ether/acetone have been used.[2]

  • Recrystallization: If the crude product is a solid, recrystallization can be effective. Choose a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains soluble. Ethanol is a common recrystallization solvent for similar chromone derivatives.[3]

Q3: My NMR analysis shows the presence of impurities, but they are not the starting material. What could they be and how do I remove them?

A3: The impurities could be byproducts from the synthesis. The Vilsmeier-Haack reaction can sometimes lead to the formation of regioisomers if there are multiple activated positions on the aromatic ring.[4] Additionally, incomplete reactions or side reactions can introduce other impurities.[4]

  • Careful Column Chromatography: A slow and careful column chromatography with a shallow solvent gradient is crucial for separating closely related impurities. Monitoring the fractions by thin-layer chromatography (TLC) is essential.

  • Recrystallization: If the impurities have different solubilities than the desired product, fractional crystallization can be an effective purification method.[4]

Q4: I suspect the acetate group is being hydrolyzed during purification. How can I prevent this?

A4: The acetate group can be sensitive to both acidic and basic conditions, especially in the presence of water and at elevated temperatures.

  • Avoid Harsh Conditions: During work-up, avoid strong acids or bases. Use mild conditions, such as a wash with a saturated sodium bicarbonate solution, and minimize the time the compound is in contact with aqueous layers.

  • Neutralize Silica Gel: If using column chromatography, it is good practice to use silica gel that has been neutralized. This can be done by washing the silica gel with a solvent containing a small amount of a non-nucleophilic base like triethylamine and then thoroughly washing with the eluent.

  • Temperature Control: Avoid excessive heat during solvent removal (rotoevaporation) and recrystallization.

Q5: My purified product has a low yield. What are the common causes and how can I improve it?

A5: Low yield can be attributed to several factors during the reaction and purification process.

  • Incomplete Reaction: Ensure the synthesis reaction has gone to completion by monitoring it with TLC.

  • Loss During Work-up: The product might have some solubility in the aqueous layer. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent.

  • Improper Purification Technique: During column chromatography, using a highly polar solvent too early can cause the product to elute too quickly with impurities. In recrystallization, using too much solvent will result in the product remaining in the mother liquor.

Experimental Protocols

Below are detailed methodologies for the purification of "this compound".

Protocol 1: Purification by Column Chromatography

Objective: To separate "this compound" from starting materials, byproducts, and other impurities.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., petroleum ether or hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the column.

  • Elution: Begin elution with a non-polar solvent system. For similar compounds, a mixture of petroleum ether and ethyl acetate or petroleum ether and acetone has been used.[2] A starting ratio of 9:1 (petroleum ether:ethyl acetate) is a good starting point.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. This will allow for the sequential elution of compounds based on their polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

Objective: To purify solid "this compound" by removing soluble impurities.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent mixture. An ideal solvent will dissolve the compound at high temperatures but not at room temperature. For related compounds, ethanol or acetyl acetate has been used successfully.[2][3]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The pure product should crystallize out. The cooling process can be further slowed by insulating the flask. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table summarizes purification conditions used for compounds structurally related to "this compound" as reported in the literature. This data can serve as a starting point for optimizing the purification of the target compound.

CompoundPurification MethodSolvent System/SolventReference
4-(7-Acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateColumn ChromatographyPetroleum ether/acetone (10:3)[2]
RecrystallizationAcetyl acetate[2]
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetateRecrystallizationEthanol[3]
3-(Phenylamino)methylene chromanone derivativesColumn ChromatographyDichloromethane/methanol (97:3)[5]

Visualizations

Experimental Workflow

experimental_workflow crude Crude Product workup Aqueous Work-up crude->workup Dissolve in organic solvent, wash with water & brine column Column Chromatography workup->column Adsorb on silica recrystal Recrystallization column->recrystal If solid pure Pure Product column->pure If pure recrystal->pure

Caption: A general experimental workflow for the purification of a crude synthetic product.

Troubleshooting Decision Tree

troubleshooting_workflow start Impure Product after Initial Purification check_nmr Analyze by NMR start->check_nmr is_sm Starting Material Present? check_nmr->is_sm Yes is_byproduct Other Impurities Present? check_nmr->is_byproduct No re_column Repeat Column Chromatography with shallow gradient is_sm->re_column Yes is_hydrolysis Evidence of Hydrolysis? is_byproduct->is_hydrolysis No fractional_recrystal Attempt Fractional Recrystallization is_byproduct->fractional_recrystal Yes neutral_conditions Use Neutral Purification Conditions is_hydrolysis->neutral_conditions Yes end Pure Product is_hydrolysis->end No, product is pure re_column->end fractional_recrystal->end neutral_conditions->end

Caption: A decision tree to guide troubleshooting of common purification issues.

References

Improving the stability of "3-formyl-4-oxo-4H-chromen-7-yl acetate" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of "3-formyl-4-oxo-4H-chromen-7-yl acetate" in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

Q1: My compound, "this compound," seems to be losing activity over time in my aqueous assay buffer. What could be the cause?

A1: The most probable cause of activity loss is the hydrolysis of the 7-acetate group. Aryl acetates are susceptible to hydrolysis, which converts the acetate ester back to a phenol.[1][2] This reaction is often catalyzed by acidic or basic conditions in aqueous solutions.[2] The resulting phenolic compound will have different physicochemical properties and may exhibit lower or no biological activity in your specific assay.

Q2: I've noticed a precipitate forming after diluting my DMSO stock solution of the compound into my aqueous buffer. What's happening and how can I fix it?

A2: This is a common issue related to the compound's solubility. While "this compound" may be soluble in a polar aprotic solvent like DMSO, its solubility in aqueous buffers can be limited. When the DMSO stock is diluted, the compound may crash out of solution, leading to a lower effective concentration and inconsistent results.[3]

To address this, you can try the following:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <1%) to maintain compound solubility without affecting the biological system.

  • Gentle warming and vortexing: After dilution, gentle warming and thorough mixing can sometimes help to redissolve the compound.[3]

  • Use of surfactants or co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent may improve solubility.[4] However, these should be tested for their potential effects on the assay itself.

Q3: My experimental results are inconsistent from day to day. Could the stability of the compound be a factor?

A3: Yes, inconsistent results are a hallmark of compound instability.[3] If the compound degrades in solution, the extent of degradation can vary depending on factors like the age of the solution, storage conditions, and minor variations in buffer preparation. To ensure reproducibility, it is crucial to handle the compound consistently and prepare fresh solutions for each experiment whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for "this compound" in solution?

A1: The primary degradation pathway is the hydrolysis of the acetate ester at the 7-position of the chromone ring, yielding 3-formyl-7-hydroxy-4H-chromen-4-one.[1][2] This reaction is accelerated by the presence of water and can be catalyzed by both acids and bases.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: To maximize stability, stock solutions of "this compound" should be prepared in an anhydrous aprotic solvent such as DMSO. These stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[5] Aliquoting the stock solution into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[5]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of "this compound" is expected to be pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the acetate group.[2] Generally, neutral or slightly acidic conditions (pH 4-6) may offer better stability compared to alkaline conditions.[6] However, the optimal pH will depend on the specific experimental conditions. It is advisable to perform a pH stability study to determine the ideal buffer system for your assay.

Q4: Can light or temperature affect the stability of the compound?

A4: Yes, exposure to light and elevated temperatures can contribute to the degradation of many organic compounds.[7][8] It is good practice to protect solutions of "this compound" from light by using amber vials or by wrapping the container in aluminum foil.[7] Experiments should be conducted at a controlled and consistent temperature.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in Different Solvents

Objective: To determine the most suitable solvent for preparing and storing stock solutions of "this compound".

Methodology:

  • Prepare stock solutions of the compound at a concentration of 10 mM in various anhydrous solvents (e.g., DMSO, DMF, acetonitrile).

  • Divide each stock solution into aliquots in tightly sealed vials.

  • Store the aliquots at different temperatures: 4°C, -20°C, and -80°C.

  • At specified time points (e.g., 0, 1, 3, 7, and 14 days), remove an aliquot from each condition.

  • Analyze the purity and concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Compare the percentage of the parent compound remaining over time for each solvent and storage temperature.

Data Presentation:

SolventStorage Temp. (°C)Day 0 (% Purity)Day 1 (% Purity)Day 7 (% Purity)Day 14 (% Purity)
DMSO4100
DMSO-20100
DMSO-80100
DMF4100
DMF-20100
DMF-80100
Acetonitrile4100
Acetonitrile-20100
Acetonitrile-80100
Protocol 2: pH-Dependent Stability Study in Aqueous Buffers

Objective: To evaluate the stability of "this compound" across a range of pH values.

Methodology:

  • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 5, 6, 7.4, 8, 9).[7] Common buffer systems include acetate for acidic pH, phosphate for neutral pH, and borate for basic pH.[6]

  • Prepare a concentrated stock solution of the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into each buffer to the final desired assay concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%).

  • Incubate the samples at a constant temperature (e.g., 25°C or 37°C), protected from light.[7]

  • Withdraw aliquots at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analyze the samples directly by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.[7]

  • Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

Data Presentation:

pHBuffer SystemTime (hours)% Compound Remaining
4.0Acetate0100
4.0Acetate1
4.0Acetate4
4.0Acetate24
7.4Phosphate0100
7.4Phosphate1
7.4Phosphate4
7.4Phosphate24
9.0Borate0100
9.0Borate1
9.0Borate4
9.0Borate24

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare concentrated stock in anhydrous solvent dilute Dilute stock into buffers (t=0) prep_stock->dilute prep_buffers Prepare aqueous buffers at various pH values prep_buffers->dilute incubate Incubate at constant temperature, protected from light dilute->incubate aliquots Withdraw aliquots at defined time points incubate->aliquots hplc Analyze by HPLC-UV aliquots->hplc data Determine % remaining and degradation kinetics hplc->data

Caption: Workflow for assessing the pH-dependent stability of the compound.

troubleshooting_logic cluster_investigation Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results instability Compound Instability (Hydrolysis) start->instability solubility Poor Solubility (Precipitation) start->solubility storage Improper Storage (Degradation) start->storage ph_study Perform pH Stability Study instability->ph_study fresh_solutions Prepare Fresh Solutions Daily instability->fresh_solutions optimize_dmso Optimize Final DMSO Concentration solubility->optimize_dmso proper_storage Store Stock at -80°C in Anhydrous Solvent storage->proper_storage

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Overcoming Solubility Challenges with 3-formyl-4-oxo-4H-chromen-7-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with "3-formyl-4-oxo-4H-chromen-7-yl acetate" in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of "this compound" when I add my DMSO stock solution to the aqueous assay buffer or cell culture medium. What is causing this?

A: This is a common issue for compounds with poor aqueous solubility.[1][2][3] "this compound," like many chromone derivatives, is likely highly soluble in 100% DMSO but poorly soluble in aqueous solutions.[4][5] When the DMSO stock is diluted into the aqueous environment of your assay, the compound's concentration may exceed its solubility limit in the final solvent mixture, leading to precipitation.[1] The DMSO concentration dramatically decreases upon dilution, and water becomes the primary solvent, which cannot effectively solvate the hydrophobic compound.[1]

Q2: My biological assay results with "this compound" are inconsistent and show lower potency than expected. Could this be related to its poor solubility?

A: Yes, poor solubility is a significant contributor to unreliable and misleading biological data.[6] If the compound precipitates in your assay, the actual concentration in solution that is available to interact with the target is unknown and lower than the nominal concentration you calculated.[6][7] This can lead to:

  • Underestimation of potency (higher IC50/EC50 values): Less compound in solution means a weaker observed effect.[6]

  • High variability between experiments: The extent of precipitation can vary depending on minor differences in experimental conditions such as temperature, mixing speed, and the specific batch of medium.

  • Inaccurate Structure-Activity Relationship (SAR) data: If solubility issues are not addressed, you may incorrectly discard a potentially potent compound.[6]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[7][8] Some robust cell lines may tolerate up to 1%, but this should be determined empirically by running a solvent toxicity control.[9][10] High concentrations of DMSO can have cytotoxic effects and may interfere with cellular processes, confounding your experimental results.[9][10][11][12]

Q4: Are there alternative solvents I can use instead of DMSO?

A: While DMSO is a common choice, other organic solvents can be used, such as ethanol, dimethylformamide (DMF), and acetone.[8][13] However, the cytotoxicity of these solvents must also be evaluated for your specific cell line and assay.[8] It's crucial to select a solvent that effectively dissolves your compound and has minimal impact on the biological system.[8] For some applications, co-solvent systems or specialized formulation strategies may be necessary.[13][14][15][16][17]

Troubleshooting Guide

Problem: Compound Precipitation Upon Dilution

Solution 1: Optimize the Dilution Protocol

Sudden changes in solvent polarity can cause precipitation. A stepwise dilution can mitigate this.

  • Avoid large, single-step dilutions: Instead of adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer, perform serial dilutions.[7]

  • Rapid Mixing: When adding the DMSO stock to the aqueous medium, ensure immediate and vigorous mixing to rapidly disperse the compound and avoid localized high concentrations that can initiate precipitation.[7]

  • Pre-warming the medium: Having the cell culture medium at 37°C can sometimes help maintain solubility.[18]

Solution 2: Incorporate a Co-solvent

A co-solvent is a water-miscible organic solvent that can increase the solubility of a hydrophobic compound in an aqueous solution.[13][17]

  • Common Co-solvents: Polyethylene glycol (PEG), propylene glycol, and ethanol are frequently used co-solvents in biological assays.[13]

  • Testing Co-solvent Ratios: It is essential to test different ratios of the co-solvent in your final assay medium to find a balance between compound solubility and minimal solvent toxicity.

Solution 3: Utilize Solubilizing Excipients

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[19][20]

  • Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, aiding their dispersion in aqueous media.[15][21][22] However, surfactants can also interfere with biological membranes and assay components, so careful validation is required.

Problem: Inconsistent or Underestimated Biological Activity

Solution 1: Determine the Maximum Tolerated Solvent Concentration

Before proceeding with extensive experiments, it is crucial to determine the highest concentration of your chosen solvent (e.g., DMSO) or co-solvent system that does not affect the viability or function of your cells.

Solution 2: Visually Inspect for Precipitation

Always visually inspect your final diluted compound solutions under a microscope. The absence of visible precipitate does not guarantee complete solubilization, but the presence of crystals is a clear indicator of a problem.

Solution 3: Consider Formulation Strategies

For in vivo studies or more complex in vitro models, more advanced formulation strategies may be necessary. These can include:

  • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS).[14][19]

  • Nanosuspensions: Reducing the particle size of the compound can enhance its dissolution rate and apparent solubility.[19][23]

  • Prodrug approach: Modifying the chemical structure to a more soluble form that converts to the active compound in the biological system.[20][23]

Quantitative Data Summary

SolventCell Line(s)EffectConcentrationCitation
Dimethyl Sulfoxide (DMSO) MCF-7, RAW-264.7, HUVECLittle to no toxicity0.1% - 0.5%[8]
VariousReduces readout parameters> 1%[10]
HeLaCytotoxic effect> 2%[9]
Ethanol MCF-7, RAW-264.7, HUVECLittle to no toxicity0.1% - 0.5%[8]
RAW 264.7Toleratedup to 1%[9]
HeLaCompromised cell viability≥ 5%[9]
Dimethylformamide (DMF) MCF-7, RAW-264.7, HUVECHigher toxicity than DMSO, Ethanol, Acetone> 0.1%[8]
Acetone MCF-7, RAW-264.7, HUVECLeast cytotoxic of the four testedup to 1.5%[8]

Experimental Protocols

Protocol 1: Preparation of "this compound" Stock Solution
  • Weighing: Accurately weigh the desired amount of "this compound" powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of Stock Solution for Cellular Assays
  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Pre-warming: Warm the cell culture medium to 37°C.

  • Serial Dilution (in DMSO): If a dose-response curve is being generated, perform serial dilutions of the stock solution in 100% DMSO.

  • Final Dilution (into medium): Add a small volume of the DMSO stock (or serially diluted stocks) to the pre-warmed cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is below the cytotoxic level for your cells (typically ≤ 0.5%).

  • Immediate Mixing: Immediately after adding the DMSO stock to the medium, mix thoroughly by vortexing or rapid pipetting.

  • Application to Cells: Add the final compound-containing medium to the cells immediately.

Protocol 3: Solvent Toxicity Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Solvent Preparation: Prepare serial dilutions of your chosen solvent (e.g., DMSO) in the cell culture medium to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%).

  • Treatment: Replace the existing medium in the wells with the medium containing the different solvent concentrations. Include a "no solvent" control.

  • Incubation: Incubate the plate for the same duration as your planned biological assay (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Determine the highest solvent concentration that does not significantly reduce cell viability compared to the "no solvent" control.

Visualizations

experimental_workflow Experimental Workflow for Compound Solubilization in Biological Assays cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshooting Troubleshooting weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve store Store at -20°C / -80°C dissolve->store dilute_dmso Serial Dilution in DMSO (if needed) store->dilute_dmso dilute_medium Dilute into Pre-warmed Aqueous Medium dilute_dmso->dilute_medium mix Vigorous & Immediate Mixing dilute_medium->mix add_to_cells Add to Cells mix->add_to_cells precipitate Precipitation Observed? add_to_cells->precipitate co_solvent Use Co-solvent precipitate->co_solvent Yes optimize_dilution Optimize Dilution Protocol precipitate->optimize_dilution Yes

Caption: A workflow for preparing and troubleshooting "this compound" solutions for biological assays.

decision_tree Decision Tree for Addressing Compound Precipitation cluster_solutions Solubilization Strategies start Start: Inconsistent/Low Activity or Visible Precipitate check_solubility Is the compound fully dissolved? start->check_solubility optimize_protocol Optimize Dilution Protocol (e.g., serial dilution, rapid mixing) check_solubility->optimize_protocol No reduce_concentration Lower Final Compound Concentration check_solubility->reduce_concentration No increase_dmso Increase Final DMSO % (Validate cell tolerance first) check_solubility->increase_dmso No use_cosolvent Use Co-solvents (e.g., PEG, Propylene Glycol) check_solubility->use_cosolvent No use_excipients Use Solubilizing Excipients (e.g., Cyclodextrins) check_solubility->use_excipients No end_success Proceed with Assay check_solubility->end_success Yes optimize_protocol->check_solubility reduce_concentration->check_solubility increase_dmso->check_solubility use_cosolvent->check_solubility use_excipients->check_solubility

Caption: A decision tree outlining strategies to overcome solubility issues with experimental compounds.

References

Preventing degradation of the acetate group in "3-formyl-4-oxo-4H-chromen-7-yl acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of the acetate group in "3-formyl-4-oxo-4H-chromen-7-yl acetate" (CAS 42059-49-4).[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is the hydrolysis of the 7-acetoxy group (an aryl acetate). This reaction cleaves the ester bond, resulting in the formation of 7-hydroxy-3-formyl-4-oxo-4H-chromen and acetic acid.

Q2: What factors can promote the degradation of the acetate group?

A2: The hydrolysis of the acetate group is susceptible to catalysis by both acids and bases.[2][3][4][5] Therefore, exposure to acidic or alkaline conditions will accelerate its degradation. Elevated temperatures can also increase the rate of hydrolysis.

Q3: How can I minimize the degradation of this compound during storage?

A3: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent hydrolysis, it is crucial to protect it from moisture and acidic or basic environments. Storing it under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial.

Q4: At what pH is this compound most stable?

A4: Ester hydrolysis is generally at its minimum rate at a slightly acidic to neutral pH (around pH 4-6). Both strongly acidic and alkaline conditions will significantly increase the rate of hydrolysis.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or purity over time. Degradation of the acetate group via hydrolysis.1. Verify the pH of your solvent or buffer system; adjust to a neutral or slightly acidic pH if possible.2. Store the compound under the recommended conditions (cool, dry, dark, and inert atmosphere).3. Perform a stability study to determine the compound's half-life in your experimental conditions.
Appearance of a new peak in HPLC/LC-MS analysis corresponding to the hydrolyzed product. Hydrolysis has occurred.1. Confirm the identity of the new peak by comparing its retention time and mass spectrum to a standard of 7-hydroxy-3-formyl-4-oxo-4H-chromen.2. Review your experimental protocol to identify and eliminate sources of acid or base contamination.3. Consider using a less nucleophilic buffer if applicable.
Inconsistent experimental results. Variable degradation of the compound between experiments.1. Prepare fresh solutions of the compound for each experiment.2. Strictly control the pH and temperature of your experiments.3. Use a validated analytical method to confirm the concentration and purity of the compound before each use.

Hydrolysis of this compound

reactant This compound products 7-hydroxy-3-formyl-4-oxo-4H-chromen + Acetic Acid reactant->products Hydrolysis (H₂O, H⁺ or OH⁻) cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_test Prepare Test Solution in Buffer prep_stock->prep_test t0 T=0 Analysis (HPLC) prep_test->t0 incubation Incubate at Desired Conditions t0->incubation tx Time-Point Analysis (HPLC) incubation->tx Repeat at intervals quantify Quantify Peak Areas tx->quantify calculate Calculate % Remaining quantify->calculate plot Plot Degradation Curve calculate->plot start Degradation Suspected? check_ph Is pH of solution neutral or slightly acidic? start->check_ph adjust_ph Adjust pH to 4-6. Use non-nucleophilic buffer. check_ph->adjust_ph No check_temp Is experiment at elevated temperature? check_ph->check_temp Yes adjust_ph->check_temp lower_temp Lower temperature if possible. Run kinetics to assess impact. check_temp->lower_temp Yes check_storage Compound stored correctly (cool, dry, dark)? check_temp->check_storage No lower_temp->check_storage improve_storage Store in tightly sealed vial in a desiccator at low temp. check_storage->improve_storage No solution Problem Resolved check_storage->solution Yes improve_storage->solution

References

Minimizing byproduct formation in the synthesis of 3-formylchromones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation during the synthesis of 3-formylchromones. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-formylchromones, particularly via the Vilsmeier-Haack reaction, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of 3-Formylchromone 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Decomposition of Vilsmeier reagent: The reagent is thermally unstable and can degrade if not prepared and used at the correct temperature.[1] 3. Moisture in reagents/glassware: Water can quench the Vilsmeier reagent. 4. Poor quality reagents: Impurities in DMF or POCl₃ can lead to side reactions.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting 2-hydroxyacetophenone. 2. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it promptly. Avoid excessive heating during the reaction.[2] 3. Ensure all glassware is oven-dried and reagents are anhydrous. 4. Use high-purity, anhydrous DMF and freshly distilled POCl₃.
Formation of a Dark, Tarry Crude Product 1. Reaction overheating: The Vilsmeier-Haack reaction is exothermic, and uncontrolled temperature increases can lead to polymerization and decomposition of starting materials and products. 2. Excessive Vilsmeier reagent: A large excess of the reagent can promote side reactions and polymerization. 3. Prolonged reaction time at elevated temperatures: This can lead to thermal degradation of the desired product.1. Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃ to DMF and the addition of the 2-hydroxyacetophenone. Use an ice bath to manage the exotherm. 2. Use a moderate excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents). 3. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Presence of Multiple Spots on TLC of Crude Product 1. Incomplete cyclization: The intermediate from the formylation of the 2-hydroxyacetophenone may not have fully cyclized to the chromone ring. 2. Side reactions of the starting material: The phenolic hydroxyl group can be a site for side reactions if not properly managed by the reaction conditions. 3. Product degradation: 3-Formylchromones can be reactive and may undergo further reactions under the acidic conditions of the synthesis.1. Ensure the reaction is allowed to proceed for a sufficient amount of time after the initial formylation to allow for cyclization. Gentle heating may be required after the initial addition. 2. Add the 2-hydroxyacetophenone solution slowly to the Vilsmeier reagent to maintain a controlled concentration and minimize side reactions. 3. Work up the reaction promptly after completion to avoid prolonged exposure to acidic conditions.
Difficulty in Product Isolation/Purification 1. Oily crude product: This can result from incomplete reaction or the presence of polymeric byproducts. 2. Co-elution of impurities during column chromatography: Byproducts may have similar polarity to the desired 3-formylchromone.1. Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. If this fails, proceed with column chromatography. 2. Use a solvent system with optimal polarity for TLC to achieve good separation before attempting column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent like ethanol is often effective for final purification.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 3-formylchromones?

A1: The most widely used and efficient method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[2][3] This one-pot synthesis utilizes a substituted 2-hydroxyacetophenone as the starting material, which is reacted with a Vilsmeier reagent (typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).[2][3] This method is favored for its good to excellent yields, often in the 80-90% range, and its applicability to a wide range of substituted 2-hydroxyacetophenones.[2][4]

Q2: How does the Vilsmeier-Haack reaction lead to the formation of 3-formylchromones?

A2: The reaction proceeds through a double formylation of the 2-hydroxyacetophenone. The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile. The reaction is followed by an intramolecular cyclization and subsequent dehydration to yield the final 3-formylchromone product.

Q3: What is the ideal stoichiometry of POCl₃ to DMF for the Vilsmeier-Haack reaction in this synthesis?

A3: While the optimal ratio can depend on the specific substrate, a common and effective molar ratio is approximately 1:2.5 to 1:3 of 2-hydroxyacetophenone to POCl₃, with DMF used as both a reagent and a solvent. It is crucial to control the stoichiometry, as a large excess of the Vilsmeier reagent can lead to increased byproduct formation.

Q4: My crude product is a dark, intractable tar. Can I still obtain the desired 3-formylchromone?

A4: Yes, it is often possible to isolate the product from a tarry crude mixture. The recommended approach is to first attempt to remove the highly colored, polar impurities using column chromatography with a less polar eluent system. The fractions containing the product can then be combined and further purified by recrystallization from a solvent such as ethanol to obtain a crystalline solid.

Q5: How critical is temperature control during the Vilsmeier-Haack reaction?

A5: Temperature control is extremely critical. The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic and should be carried out at low temperatures (0-5 °C) to prevent its decomposition.[2] Similarly, the addition of the 2-hydroxyacetophenone should be done carefully to manage the reaction's exothermicity. Overheating is a primary cause of tar formation and reduced yields.

Data on Reaction Conditions and Yields

Substituent on 2-HydroxyacetophenoneYield (%)Reference
6-Chloro-8-nitro71[5]
6-Chloro71[5]
7-Hydroxy-8-bromo74[5]
Unsubstituted (general range)80-90[2][4]

Experimental Protocols

Optimized Protocol for the Synthesis of 6-Chloro-3-formylchromone

This protocol is designed to minimize byproduct formation by carefully controlling the reaction conditions.

Materials:

  • 2-Hydroxy-5-chloroacetophenone

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Ethanol (for recrystallization)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, add anhydrous DMF (6.0 mL).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add POCl₃ (2.0 mL, approx. 0.025 mol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with 2-Hydroxy-5-chloroacetophenone:

    • Dissolve 2-hydroxy-5-chloroacetophenone (0.01 mol) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C with continuous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The mixture will typically become a thick, pinkish mass.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a beaker with vigorous stirring to decompose the reaction complex.

    • A solid precipitate will form. Continue stirring for 1-2 hours as the ice melts.

    • Collect the crude solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Purification:

    • Dry the crude solid in a desiccator or oven at low heat.

    • Recrystallize the crude product from ethanol to obtain pure, crystalline 6-chloro-3-formylchromone.

    • Dry the purified crystals and determine the yield and melting point. Confirm the structure using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Visualizations

Reaction Pathway for 3-Formylchromone Synthesis

G cluster_0 Vilsmeier Reagent Formation cluster_1 Chromone Ring Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl3 Start_Mat 2-Hydroxyacetophenone Intermediate Formylated Intermediate Start_Mat->Intermediate + Vilsmeier Reagent Product 3-Formylchromone Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Vilsmeier-Haack synthesis of 3-formylchromone.

Potential Byproduct Formation Pathway

G Vilsmeier_Reagent Vilsmeier Reagent Decomposition Reagent Decomposition Products Vilsmeier_Reagent->Decomposition Overheating Excessive Heat (> Recommended Temp.) Overheating->Vilsmeier_Reagent causes Start_Mat Starting Materials/ Intermediates Overheating->Start_Mat causes Polymerization Tarry Byproducts Decomposition->Polymerization Start_Mat->Polymerization

Caption: Byproduct formation from reagent decomposition.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Temp Was Temp. Control Strict (0-5 °C for Reagent)? Start->Check_Temp Check_Reagents Were Reagents Anhydrous and High Purity? Check_Temp->Check_Reagents Yes Solution_Temp Optimize Cooling/ Slow Addition Rate Check_Temp->Solution_Temp No Check_Time Was Reaction Monitored by TLC to Completion? Check_Reagents->Check_Time Yes Solution_Reagents Use Anhydrous Solvents/ Fresh Reagents Check_Reagents->Solution_Reagents No Solution_Time Increase Reaction Time/ Gentle Warming Check_Time->Solution_Time No

References

Technical Support Center: NMR Characterization of 3-formyl-4-oxo-4H-chromen-7-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected peaks during the NMR analysis of "3-formyl-4-oxo-4H-chromen-7-yl acetate".

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR signals for this compound?

Q2: I am observing more peaks in my 1H NMR spectrum than expected. What are the common causes?

A2: The presence of unexpected peaks in an NMR spectrum can arise from several sources. The most common causes include residual solvents from synthesis or purification, the presence of water in the NMR solvent, impurities from starting materials or side reactions, and degradation of the sample.[1][2][3] It is also possible to observe complex splitting patterns or additional peaks due to conformational isomers (rotamers), especially with bulky substituents.[4][5]

Q3: How can I identify if the unexpected peaks are from common laboratory solvents?

A3: Many common laboratory solvents have characteristic chemical shifts in different deuterated NMR solvents.[6][7][8][9] You can compare the chemical shifts of your unexpected peaks with published tables of solvent impurities. For example, a peak around 1.26 ppm in CDCl3 could indicate the presence of cyclohexane, while a signal at 2.17 ppm might be from acetone.

Q4: Could the unexpected peaks be due to water?

A4: Yes, water is a very common contaminant in NMR samples.[1][2] The chemical shift of the water peak is highly variable and depends on the solvent, temperature, and concentration.[1] It often appears as a broad singlet. To confirm the presence of a water peak, you can add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should either disappear or significantly decrease in intensity due to proton exchange.[1][2]

Q5: What if the unexpected peaks are sharp and have multiplicities?

A5: Sharp peaks with defined multiplicities (singlets, doublets, triplets, etc.) are more likely to be from a specific chemical compound rather than water or broadened signals from aggregation. These could be unreacted starting materials, byproducts from the synthesis, or a degradation product. A careful review of the synthetic route and potential side reactions is necessary.

Troubleshooting Guide for Unexpected Peaks

If you encounter unexpected signals in the NMR spectrum of this compound, follow this step-by-step troubleshooting guide.

Step 1: Initial Spectrum Analysis and Data Review

  • Question: Have you compared your observed peaks to the expected chemical shifts for the target molecule and common NMR impurities?

  • Action: First, predict the approximate chemical shifts for "this compound" based on known data for similar structures. Then, consult tables of common NMR solvent impurities and other potential contaminants.[6][7][8][9]

Step 2: Check Sample Preparation and NMR Solvent

  • Question: Was the NMR tube clean and dry? Is the deuterated solvent from a fresh, sealed container?

  • Action: Residual cleaning solvents like acetone can appear in your spectrum.[2] Ensure your NMR tubes are scrupulously clean and dried in an oven. Use a fresh ampule or bottle of deuterated solvent, as older solvents can accumulate water and other contaminants.[2]

Step 3: Perform a D2O Exchange Experiment

  • Question: Do you suspect one of the unexpected peaks could be water or another exchangeable proton (e.g., from a hydrolyzed ester)?

  • Action: Add a small drop of deuterium oxide (D2O) to your NMR sample, shake the tube vigorously, and re-acquire the 1H NMR spectrum. If a peak disappears or diminishes significantly, it is likely an exchangeable proton.[1][2]

Step 4: Re-purify the Sample

  • Question: Is it possible that the sample contains impurities from the synthesis?

  • Action: If the unexpected peaks do not correspond to common solvents or water, re-purify your sample. Techniques like recrystallization, column chromatography, or preparative HPLC can remove impurities. After purification, re-acquire the NMR spectrum.

Step 5: Advanced NMR Experiments

  • Question: Are the unexpected peaks still present after re-purification, and do you need to identify the unknown impurity?

  • Action: If the impurity persists, consider running advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These experiments can help in elucidating the structure of the unknown compound by showing proton-proton and proton-carbon correlations.

Data Presentation

Table 1: Predicted 1H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Acetate (-OAc) CH3~2.3Singlet
H-8~7.2-7.4Doublet
H-6~7.4-7.6Doublet of doublets
H-5~8.0-8.2Doublet
H-2~8.5-8.7Singlet
Formyl (-CHO)~9.8-10.0Singlet

Note: These are estimated values based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: 1H NMR Chemical Shifts of Common Laboratory Solvents in CDCl3

SolventChemical Shift (δ, ppm)Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl ether1.21 (t), 3.48 (q)Triplet, Quartet
Ethyl acetate1.26 (t), 2.05 (s), 4.12 (q)Triplet, Singlet, Quartet
Hexane0.88, 1.26Multiplets
Methanol3.49Singlet
Toluene2.36, 7.17-7.27Singlet, Multiplet
Water~1.56 (variable)Broad Singlet

Source: Adapted from literature values for common impurities in NMR solvents.[6][7]

Experimental Protocols

Protocol 1: Sample Preparation for 1H NMR Spectroscopy

  • Glassware Preparation: Ensure the NMR tube is thoroughly cleaned. Wash with a suitable solvent (e.g., acetone), followed by drying in an oven at a temperature above 100°C for several hours to remove any residual solvents and water.[2]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of "this compound".

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) to the NMR tube containing the sample. Use a solvent from a freshly opened sealed container to minimize water contamination.[2]

  • Dissolution: Cap the NMR tube and vortex or gently shake until the sample is completely dissolved. If the sample has poor solubility, gentle heating or sonication may be required. Ensure the solution is homogeneous.[2]

  • Transfer: Transfer the solution to the NMR tube, ensuring no solid particles are present.

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS).

Protocol 2: D2O Exchange Experiment

  • Acquire Initial Spectrum: Following Protocol 1, acquire a standard 1H NMR spectrum of your sample.

  • Add D2O: Add one drop of deuterium oxide (D2O) to the NMR tube.

  • Mix Thoroughly: Cap the NMR tube and shake it vigorously for several seconds to ensure thorough mixing and to facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the NMR tube back in the spectrometer and re-acquire the 1H NMR spectrum using the same parameters as the initial acquisition.

  • Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (e.g., -OH, -NH, and in some cases, acidic protons) will have disappeared or significantly decreased in intensity in the second spectrum.[1][2]

Mandatory Visualizations

Troubleshooting_Workflow start Unexpected Peaks Observed in NMR Spectrum step1 Step 1: Compare spectrum with expected signals and known impurity tables. start->step1 decision1 Do peaks match common impurities (solvents, water)? step1->decision1 step2 Step 2: Perform D2O Exchange Experiment. decision1->step2 No end_impurity Conclusion: Peaks identified as known impurities. decision1->end_impurity Yes decision2 Did the unexpected peak disappear? step2->decision2 step3 Step 3: Re-purify the sample (e.g., chromatography, recrystallization). decision2->step3 No end_exchangeable Conclusion: Peak is an exchangeable proton (e.g., water, hydrolyzed product). decision2->end_exchangeable Yes step4 Step 4: Re-acquire NMR spectrum. step3->step4 decision3 Are unexpected peaks still present? step4->decision3 step5 Step 5: Consider advanced 2D NMR experiments (COSY, HSQC) for structural elucidation of the impurity. decision3->step5 Yes end_pure Conclusion: Spectrum is now clean. Impurity was removed. decision3->end_pure No end_analysis Conclusion: Further analysis needed to identify persistent impurity. step5->end_analysis

Caption: Troubleshooting workflow for unexpected NMR peaks.

Logical_Relationship cluster_sources Potential Sources of Unexpected Peaks cluster_types Types of Unexpected Signals cluster_solutions Troubleshooting Actions Source1 Sample Impurities Type1 Starting Materials / Byproducts Source1->Type1 Type2 Degradation Products Source1->Type2 Type6 Rotamers / Conformational Isomers Source1->Type6 Source2 Solvent & Glassware Contamination Type3 Residual Solvents (Acetone, EtOAc, etc.) Source2->Type3 Type4 Water Source2->Type4 Source3 Instrumental & Experimental Factors Type5 Poor Shimming / Phasing Source3->Type5 Solution1 Re-purification Type1->Solution1 Type2->Solution1 Solution3 Use Fresh Solvent / Clean Tubes Type3->Solution3 Solution2 D2O Exchange Type4->Solution2 Type4->Solution3 Solution4 Instrument Calibration / Shimming Type5->Solution4 Solution5 Variable Temperature NMR Type6->Solution5

Caption: Relationship between sources, types, and solutions for unexpected NMR signals.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-formyl-4-oxo-4H-chromen-7-yl acetate and 3-formylchromone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the biological activities of two chromone derivatives: 3-formyl-4-oxo-4H-chromen-7-yl acetate and its parent compound, 3-formylchromone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side analysis of their potency and cellular effects based on available experimental data.

Introduction

Chromones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The introduction of a formyl group at the 3-position of the chromone scaffold creates a reactive pharmacophore that can interact with various biological targets. This guide focuses on comparing the biological profile of 3-formylchromone with its acetylated derivative at the 7-position, this compound, to elucidate the impact of this structural modification on its biological activity.

Comparative Biological Activity

The primary biological activities identified for these two compounds are distinct, with this compound showing activity as a monoamine oxidase B (MAO-B) inhibitor, while 3-formylchromone has been evaluated for its cytotoxic and anti-inflammatory effects.

Table 1: Comparison of Monoamine Oxidase B (MAO-B) Inhibition
CompoundTargetIC50 ValueReference
This compoundHuman MAO-B> 10,000 nM[1][1]
3-formylchromoneNot Reported--

IC50: The half maximal inhibitory concentration.

Table 2: Comparison of Cytotoxic Activity
CompoundCell LineCC50 Value (µM)[2]Cell TypeReference
3-formylchromone (FC1)HSC-289Human oral squamous cell carcinoma[2]
HSC-3225Human oral squamous cell carcinoma[2]
HSG332Human submandibular gland carcinoma[2]
HL-6059Human promyelocytic leukemia[2]
HGF552Human gingival fibroblast (Normal)[2]
HPC322Human pulp cell (Normal)[2]
HPLF678Human periodontal ligament fibroblast (Normal)[2]
This compoundNot Reported---

CC50: The 50% cytotoxic concentration.

Based on the available data, this compound is a weak inhibitor of MAO-B, with an IC50 value greater than 10,000 nM.[1] In contrast, 3-formylchromone has demonstrated cytotoxic activity against several human cancer cell lines, with CC50 values ranging from 59 µM to 332 µM.[2] It also showed cytotoxicity against normal human cells at higher concentrations.[2]

Signaling Pathways

Understanding the signaling pathways affected by these compounds is crucial for elucidating their mechanisms of action.

Monoamine Oxidase B (MAO-B) Signaling Pathway

MAO-B is an enzyme involved in the catabolism of neurotransmitters like dopamine. Its inhibition can lead to increased dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. The signaling cascade leading to MAO-B expression involves the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, ultimately activating transcription factors like c-Jun and Egr-1.

MAO_B_Signaling PKC PKC Ras Ras PKC->Ras MEK MEK1/3/7 Ras->MEK ERK_JNK_p38 ERK/JNK/p38 MEK->ERK_JNK_p38 cJun_Egr1 c-Jun / Egr-1 ERK_JNK_p38->cJun_Egr1 MAOB_Gene MAO-B Gene Expression cJun_Egr1->MAOB_Gene caption MAO-B Gene Expression Signaling Pathway NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK activates IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB phosphorylates IκBα p50_p65 p50/p65 IkBa_NFkB->p50_p65 releases IkBa_p P-IκBα IkBa_NFkB->IkBa_p phosphorylated IκBα p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocation Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation DNA DNA p50_p65_nuc->DNA binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes activates caption Canonical NF-κB Inflammatory Signaling Pathway MAOB_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - MAO-B Enzyme - Test Compound - Substrate - Fluorescent Probe Start->Prepare_Reagents Incubate Incubate Enzyme with Test Compound Prepare_Reagents->Incubate Add_Substrate Add Substrate & Fluorescent Probe Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Reading) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End caption MAO-B Inhibition Assay Workflow MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound (Various Concentrations) Seed_Cells->Add_Compound Incubate_24h Incubate for 24h Add_Compound->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (540 nm) Add_Solubilizer->Measure_Absorbance Calculate_CC50 Calculate CC50 Measure_Absorbance->Calculate_CC50 End End Calculate_CC50->End caption MTT Cytotoxicity Assay Workflow

References

A Comparative Analysis of the Reactivity of 3-formyl-4-oxo-4H-chromen-7-yl acetate and Other Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug discovery, aldehydes are pivotal intermediates due to the versatile reactivity of the formyl group. This guide provides a comparative overview of the reactivity of "3-formyl-4-oxo-4H-chromen-7-yl acetate" against other aromatic and aliphatic aldehydes, supported by experimental data and detailed protocols. Understanding these reactivity profiles is crucial for researchers and drug development professionals in designing synthetic routes and predicting molecular interactions.

Factors Governing Aldehyde Reactivity

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by several factors, including electronic effects of substituents and steric hindrance around the formyl group.

Electronic Effects: Electron-withdrawing groups (EWGs) attached to the aromatic ring of an aldehyde increase the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity through resonance and inductive effects, thus reducing reactivity.[1] Aromatic aldehydes are generally less reactive than their aliphatic counterparts because the aromatic ring acts as an electron-donating group through resonance, delocalizing the positive charge from the carbonyl carbon.[1]

Steric Hindrance: Bulky substituents near the formyl group can physically obstruct the approach of a nucleophile, thereby slowing down the reaction rate. Aldehydes are typically more reactive than ketones because the hydrogen atom attached to the carbonyl is smaller than any alkyl or aryl group, resulting in less steric hindrance.

Comparative Reactivity Data

The following table summarizes the relative reactivity of various substituted benzaldehydes in oxidation and Wittig reactions, which can serve as a predictive model for the reactivity of "this compound".

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-NO₂Oxidation with BTMACB1.62
m-NO₂Oxidation with BTMACB1.35
p-ClOxidation with BTMACB0.55
HOxidation with BTMACB1.00
p-CH₃Oxidation with BTMACB2.51
p-OCH₃Oxidation with BTMACB6.31
p-NO₂Wittig Reaction14.7
m-NO₂Wittig Reaction10.5
p-ClWittig Reaction2.75
HWittig Reaction1.00
p-CH₃Wittig Reaction0.45

Data adapted from a comparative guide on the reactivity of substituted benzaldehydes. The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of unsubstituted benzaldehyde.[1]

Based on this data, the electron-withdrawing nature of the chromone ring in "this compound" would be expected to enhance the reactivity of its formyl group in nucleophilic addition reactions, such as the Wittig reaction, compared to unsubstituted benzaldehyde.

Reactivity in Multicomponent Reactions

3-Formylchromone derivatives are known to be versatile substrates in multicomponent reactions (MCRs). For instance, the reaction of 3-formyl-6-methylchromone with primary amines and secondary phosphine oxides proceeds efficiently.[2] Mechanistic studies of this reaction revealed two possible pathways, with the initial condensation of the 3-formylchromone with the phosphine oxide (Path I) being faster and more complete than the initial reaction with the amine to form a Schiff base (Path II).[2] This highlights the high reactivity of the formyl group in 3-formylchromones towards nucleophilic attack.

Biological Activity and Signaling Pathway Interactions

Beyond its synthetic utility, 3-formylchromone has been shown to possess significant biological activity. It has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4] STAT3 is a key protein involved in cell growth, proliferation, and apoptosis, and its aberrant activation is linked to various cancers.[4] 3-Formylchromone has been shown to downregulate the phosphorylation of STAT3, which is a critical step in its activation.[3][4] This inhibitory effect is mediated, at least in part, by the upregulation of the protein tyrosine phosphatase SHP-2, which dephosphorylates STAT3.[3]

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3_inactive p-STAT3 (inactive) pSTAT3_dimer p-STAT3 Dimer (active) pSTAT3_inactive->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Formylchromone This compound Formylchromone->pSTAT3_inactive Inhibits Phosphorylation SHP2 SHP-2 Formylchromone->SHP2 Upregulates SHP2->pSTAT3_inactive Dephosphorylates

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols

To quantitatively compare the reactivity of "this compound" with other aldehydes, standardized experimental protocols are essential.

Protocol 1: Comparative Kinetic Analysis of Michael Addition using UV-Vis Spectrophotometry

This protocol can be used to compare the reactivity of aldehydes towards a nucleophile in a Michael addition reaction.

Objective: To determine and compare the second-order rate constants for the reaction of different aldehydes with a thiol-containing nucleophile (e.g., N-acetylcysteine).

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Aldehydes to be tested (e.g., this compound, benzaldehyde, cinnamaldehyde)

  • N-acetylcysteine (NAC)

  • Phosphate buffer (pH 7.4)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • Prepare stock solutions of the aldehydes and N-acetylcysteine in the chosen solvent.

  • In a quartz cuvette, mix the aldehyde solution with the phosphate buffer.

  • Initiate the reaction by adding the N-acetylcysteine solution to the cuvette.

  • Immediately begin monitoring the decrease in absorbance at the λ_max of the aldehyde over time.

  • The reaction should be carried out under pseudo-first-order conditions with a large excess of N-acetylcysteine.

  • The pseudo-first-order rate constant (k_obs) can be determined from the slope of the plot of ln(Absorbance) versus time.

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of N-acetylcysteine.

  • Repeat the experiment for each aldehyde under identical conditions for a valid comparison.

Michael_Addition_Workflow Start Start Prepare_Solutions Prepare Stock Solutions (Aldehydes, NAC) Start->Prepare_Solutions Mix_Reactants Mix Aldehyde and Buffer in Cuvette Prepare_Solutions->Mix_Reactants Initiate_Reaction Add NAC to Initiate Reaction Mix_Reactants->Initiate_Reaction Monitor_Absorbance Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) Initiate_Reaction->Monitor_Absorbance Plot_Data Plot ln(Absorbance) vs. Time Monitor_Absorbance->Plot_Data Calculate_kobs Calculate Pseudo-First-Order Rate Constant (k_obs) Plot_Data->Calculate_kobs Calculate_k2 Calculate Second-Order Rate Constant (k₂) Calculate_kobs->Calculate_k2 Compare_Rates Compare Rate Constants of Different Aldehydes Calculate_k2->Compare_Rates End End Compare_Rates->End

Caption: Experimental workflow for the comparative kinetic analysis of Michael addition.

Protocol 2: Qualitative Reactivity Comparison using Classical Tests

Simple chemical tests can provide a rapid, qualitative comparison of aldehyde reactivity.

Objective: To visually compare the reactivity of different aldehydes in oxidation and addition reactions.

Materials:

  • Test tubes

  • Aldehydes to be tested

  • Tollen's reagent

  • Fehling's solution (A and B)

  • Schiff's reagent

  • Sodium bisulfite solution

Procedures:

  • Tollen's Test: Add a few drops of each aldehyde to separate test tubes containing Tollen's reagent. A more reactive aldehyde will produce a silver mirror more rapidly.

  • Fehling's Test: Add a few drops of each aldehyde to separate test tubes containing a mixture of Fehling's solution A and B, and warm gently. A more reactive aldehyde will show a faster formation of a red precipitate of copper(I) oxide.

  • Schiff's Test: Add a few drops of each aldehyde to separate test tubes containing Schiff's reagent. The rate of appearance of the magenta color can be used to compare reactivity.

  • Sodium Bisulfite Addition: Add each aldehyde to a saturated solution of sodium bisulfite. The formation of a crystalline precipitate indicates a reaction, and the rate of formation can be compared.[5]

Conclusion

"this compound" is a versatile aldehyde with enhanced reactivity due to the electron-withdrawing nature of the chromone core. This heightened reactivity makes it a valuable building block in organic synthesis, particularly in multicomponent reactions. Furthermore, its ability to modulate key signaling pathways, such as the STAT3 pathway, underscores its potential in drug discovery. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively and qualitatively assess the reactivity of this and other aldehydes, facilitating the development of novel synthetic methodologies and therapeutic agents.

References

Unveiling the Potency of 7-Substituted-3-Formylchromones: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 3-formylchromones have emerged as a particularly interesting class of compounds, demonstrating significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The introduction of substituents at the 7-position of the chromone ring has been a key strategy for modulating the potency and selectivity of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-substituted-3-formylchromones, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of 7-substituted-3-formylchromones is profoundly influenced by the nature of the substituent at the 7-position. Electron-donating and electron-withdrawing groups, as well as heterocyclic moieties, have been shown to modulate the cytotoxic and anti-inflammatory properties of these compounds.

Anticancer Activity

Studies have demonstrated that the introduction of various substituents at the 6, 7, and 8-positions of the 3-formylchromone core can significantly impact their cytotoxic effects against a range of human cancer cell lines. A comparative analysis of the 50% cytotoxic concentration (CC50) reveals important SAR trends.

A study by Satoh et al. investigated the cytotoxic activity of a series of substituted 3-formylchromones against human oral squamous cell carcinoma (HSC-2, HSC-3), submandibular gland carcinoma (HSG), and promyelocytic leukemia (HL-60) cell lines, as well as normal human gingival fibroblasts (HGF), pulp cells (HPC), and periodontal ligament fibroblasts (HPLF). The results highlight the influence of substitution on both potency and tumor selectivity.[1][2][3]

Compound IDSubstitution PatternHSC-2 (μM)HSC-3 (μM)HSG (μM)HL-60 (μM)HGF (μM)HPC (μM)HPLF (μM)Selectivity Index (SI)
FC1 Unsubstituted89225332595523226782.9
FC7 6-Chloro-7-methyl46739217166742082.6
FC9 6-Chloro-7-methyl4210211530173861591.9
FC10 6,8-Dichloro56117215523902153883.0
FC11 6,8-Dibromo75131216402461932762.1
Data extracted from Satoh et al.[1][2][3]

Key Observations:

  • Halogenation: The introduction of chloro and bromo substituents, particularly in combination with a methyl group at the 7-position (FC7, FC9), generally leads to an increase in cytotoxic activity against the tested cancer cell lines compared to the unsubstituted analog (FC1).[1][2][3]

  • Tumor Selectivity: While some substituted compounds show enhanced cytotoxicity, their selectivity towards tumor cells over normal cells, as indicated by the Selectivity Index (SI), does not always follow a clear trend.[1][2][3]

Anti-inflammatory Activity

The anti-inflammatory properties of 3-formylchromone derivatives have also been a subject of investigation. While specific quantitative data for a series of 7-substituted analogs is limited in publicly available literature, studies on related chromone structures suggest that substitution at the 7-position can modulate activity. For instance, the presence of hydroxyl or methoxy groups at this position in other chromone scaffolds has been shown to influence their inhibitory effects on key inflammatory mediators like cyclooxygenases (COX).

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 7-substituted-3-formylchromone derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key player in the inflammatory response.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds

  • A detection system (e.g., a colorimetric or fluorometric probe that measures prostaglandin production)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and solutions as required.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound at various concentrations. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

  • Detection: Measure the amount of prostaglandin produced using the chosen detection method.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Topoisomerase IIα Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase IIα, an enzyme crucial for DNA replication and cell division.

Materials:

  • Human topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles

  • Assay buffer (containing ATP)

  • Stop solution/loading dye (containing SDS and proteinase K)

  • Agarose gel

  • Electrophoresis buffer

  • DNA staining agent (e.g., ethidium bromide)

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and the test compound at various concentrations.

  • Enzyme Addition: Add topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye and incubate at 37°C for an additional 15-30 minutes to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel as distinct bands.

  • Data Analysis: Assess the degree of inhibition by observing the reduction in the amount of decatenated DNA in the presence of the test compound.

Signaling Pathways and Experimental Workflows

The biological effects of 7-substituted-3-formylchromones can be attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design.

Anti-inflammatory Signaling Pathway: Arachidonic Acid Cascade

Many anti-inflammatory agents, including certain chromone derivatives, exert their effects by inhibiting enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX).

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenases (COX-1 & COX-2) AA->COX LOX Lipoxygenases (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Chromones 7-Substituted-3-Formylchromones Chromones->COX Inhibition

Caption: Inhibition of the Arachidonic Acid Pathway by 7-Substituted-3-Formylchromones.

Anticancer Mechanism: Topoisomerase IIα Inhibition

The cytotoxic effects of some 3-formylchromone derivatives are attributed to their ability to inhibit topoisomerase IIα, leading to DNA damage and apoptosis in cancer cells.

Topoisomerase_Inhibition cluster_workflow Experimental Workflow: Decatenation Assay cluster_cellular Cellular Consequence kDNA Catenated kDNA (Substrate) TopoII Topoisomerase IIα Decatenated Decatenated DNA (Products) TopoII->Decatenated DNA_Replication DNA Replication & Transcription Gel Agarose Gel Electrophoresis Decatenated->Gel Chromones 7-Substituted-3-Formylchromones Chromones->TopoII Inhibition DNA_Breaks DNA Strand Breaks DNA_Replication->DNA_Breaks Inhibition of re-ligation Apoptosis Apoptosis DNA_Breaks->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Mechanism of Topoisomerase IIα Inhibition and Experimental Workflow.

This guide provides a foundational understanding of the structure-activity relationships of 7-substituted-3-formylchromones. The presented data and protocols offer a starting point for researchers to explore this promising class of compounds further and to design novel derivatives with enhanced therapeutic potential.

References

Comparative Guide to the Biological Target Validation of 3-Formylchromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Validation of the Biological Target of "3-formyl-4-oxo-4H-chromen-7-yl acetate" and its Analogs.

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the biological activity of 3-formylchromone derivatives against their validated target, human DNA Topoisomerase IIα (hTopo-IIα). While specific experimental data for "this compound" is not prominently available in published literature, extensive research on structurally similar 3-formylchromone compounds has identified hTopo-IIα as a primary biological target.[1] This guide will, therefore, focus on the activity of this class of compounds and compare their performance with Etoposide, a well-established clinical hTopo-IIα inhibitor.

Introduction to the Biological Target: Human DNA Topoisomerase IIα (hTopo-IIα)

Human DNA Topoisomerase IIα is an essential enzyme that plays a critical role in managing DNA topology.[2][3] It resolves DNA tangles and supercoils, which are formed during replication, transcription, and chromosome segregation. The enzyme functions by creating a transient double-strand break in one DNA segment, passing another intact DNA duplex through the break, and then resealing the break.[2][4] This catalytic cycle is vital for cell viability, especially in rapidly proliferating cells, making hTopo-IIα a key target for anticancer therapies.[3]

Mechanism of Action of Inhibitors

Inhibitors of hTopo-IIα, often referred to as "poisons," do not block the enzyme's ability to cleave DNA. Instead, they interfere with the re-ligation step of the catalytic cycle.[2][3] These agents stabilize the "cleavage complex," a transient intermediate where the topoisomerase is covalently bound to the broken ends of the DNA.[2][4] The accumulation of these stable cleavage complexes leads to permanent, irreversible double-strand DNA breaks, which triggers cell cycle arrest and ultimately induces programmed cell death (apoptosis).[3][5][6] Etoposide and various 3-formylchromone derivatives exert their cytotoxic effects through this mechanism.[7][8]

G cluster_cycle hTopo-IIα Catalytic Cycle cluster_inhibition Point of Inhibition cluster_outcome Cellular Outcome A 1. Topo II binds to DNA duplex B 2. DNA Cleavage (Transient Double-Strand Break) A->B ATP dependent C 3. Passage of intact DNA strand through break B->C ATP dependent INH Inhibitor Action (e.g., 3-Formylchromones, Etoposide) B->INH D 4. DNA Re-ligation & Enzyme Release C->D ATP dependent D->A ATP dependent E Stabilized Cleavage Complex INH->E F Irreversible DNA Double-Strand Breaks E->F G Apoptosis (Cell Death) F->G caption Mechanism of hTopo-IIα Inhibition.

Caption: Mechanism of hTopo-IIα Inhibition.

Comparative Performance Data

The inhibitory activity of compounds against hTopo-IIα is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the enzyme's activity. The data below is derived from in vitro enzymatic assays, specifically the kDNA decatenation assay.

Compound ClassSpecific Compound ExampleTargetAssay TypeIC50 Value (µM)Reference
3-Formylchromone Derivative Compound 9f*hTopo-IIαEnzyme Inhibition12.11[1]
Standard Topo II Inhibitor EtoposidehTopo-IIαkDNA Decatenation46.3[9]
Standard Topo II Inhibitor EtoposideTopoisomerase IIEnzyme Inhibition59.2[10]

Note: "Compound 9f" is a specific N-benzyl derivative of 6-aminoflavone, a class structurally related to 3-formylchromones, and was evaluated for topoisomerase II enzyme inhibition.[1]

Experimental Protocols

The validation of hTopo-IIα as the biological target for these compounds relies on robust enzymatic assays. The most common method is the kDNA decatenation assay.[11][12]

Principle: Kinetoplast DNA (kDNA) is a large network of interlocked circular DNA molecules isolated from trypanosomes.[11] Active hTopo-IIα can disentangle (decatenate) this network, releasing individual minicircles. When analyzed by agarose gel electrophoresis, the large kDNA network cannot enter the gel, while the released, decatenated minicircles migrate as a distinct band.[12] An effective inhibitor will prevent this decatenation, resulting in the absence or reduction of the minicircle DNA band.

Key Reagents and Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA) substrate

  • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT)

  • ATP solution (e.g., 20 mM)

  • Test compounds (3-formylchromone derivatives, Etoposide) dissolved in DMSO

  • Stop Buffer / Loading Dye (containing SDS, bromophenol blue, glycerol)

  • Agarose, TAE or TBE buffer for electrophoresis

  • DNA stain (e.g., Ethidium Bromide)

Procedure:

  • Reaction Setup: On ice, prepare a reaction mix containing assay buffer, ATP, kDNA, and water.

  • Compound Addition: Aliquot the reaction mix into microcentrifuge tubes. Add the test compound at various concentrations (and a DMSO vehicle control).

  • Enzyme Addition: Add a predetermined unit of hTopo-IIα to each tube to initiate the reaction. A negative control tube should receive no enzyme.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period, typically 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS, which denatures the enzyme.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 85V) until the dye front has migrated sufficiently.

  • Visualization: Stain the gel with a DNA-intercalating dye and visualize the DNA bands under UV light.

  • Analysis: Quantify the intensity of the decatenated DNA bands relative to the controls. The IC50 value is calculated from the dose-response curve.[9]

G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis A Prepare Reaction Mix (Buffer, ATP, kDNA) B Aliquot Mix & Add Test Compounds A->B C Initiate with hTopo-IIα B->C D Incubate at 37°C (30 min) C->D E Stop Reaction (Add SDS Stop Buffer) D->E F Agarose Gel Electrophoresis E->F G Stain & Visualize DNA Bands F->G H Quantify Inhibition & Calculate IC50 G->H caption Workflow for hTopo-IIα kDNA Decatenation Assay.

Caption: Workflow for hTopo-IIα kDNA Decatenation Assay.

Logical Comparison: 3-Formylchromones vs. Etoposide

This diagram outlines the logical relationship in evaluating 3-formylchromones as novel therapeutic agents targeting hTopo-IIα.

G cluster_compounds Comparative Compounds cluster_validation Validation Method cluster_evaluation Evaluation Metric cluster_conclusion Conclusion TARGET Biological Target: hTopo-IIα ASSAY Primary In Vitro Assay: kDNA Decatenation TARGET->ASSAY FC Test Compound Class: 3-Formylchromone Derivatives FC->ASSAY ETO Reference Compound: Etoposide ETO->ASSAY IC50 Quantitative Endpoint: IC50 Value ASSAY->IC50 CONC Potency Comparison: Lower IC50 indicates higher potency IC50->CONC caption Logical Framework for Compound Comparison.

Caption: Logical Framework for Compound Comparison.

Conclusion

The available evidence strongly supports that human DNA Topoisomerase IIα is a primary biological target for the 3-formylchromone class of compounds. Quantitative data from in vitro enzymatic assays demonstrate that specific derivatives exhibit potent inhibitory activity, with IC50 values comparable to or even superior to the established drug Etoposide.[1] The standardized kDNA decatenation assay provides a reliable method for validating and comparing the activity of these novel inhibitors. Further investigation into the structure-activity relationship (SAR) within the 3-formylchromone series is warranted to optimize their potency and selectivity as potential anticancer agents.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Chromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chromone and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Understanding the translation of in vitro potency to in vivo efficacy is a critical step in the development of novel therapeutics. This guide provides an objective comparison of the performance of various chromone derivatives in both laboratory-based assays and living organisms, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the efficacy of chromone derivatives from various studies, categorized by their therapeutic potential.

Anti-inflammatory Activity

Chromone derivatives have shown significant promise in modulating inflammatory pathways. Below is a comparison of their in vitro and in vivo anti-inflammatory effects.

Compound/DerivativeIn Vitro AssayCell LineIC50 ValueIn Vivo ModelDosageEffectReference
DCO-6LPS-induced NO productionRAW264.7 macrophagesNot specifiedLPS-induced septic shock in miceNot specifiedSignificantly protected mice[1]
4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h)LPS-induced NO productionRAW 264.7 macrophagesPotent inhibition (exact value not provided)Rat adjuvant-induced arthritisNot specifiedSignificant anti-inflammatory effect[2][3]
6-(3-metylbut-2-enil) 5-(methoxy) allopteroxylin (CR3)Nitrite productionJ774 macrophages5-20 µMFormalin test in mice100 mg/kg/IPInduced motor impairment
5-(methoxy) cneorumchomone (CR5)Nitrite productionJ774 macrophages5-20 µMFormalin test in mice0.78-50 mg/kg/IPProduced antinociceptive effects
Anticancer Activity

The cytotoxic effects of chromone derivatives against various cancer cell lines have been extensively studied in vitro. While direct in vivo comparisons for the same compounds are limited in the reviewed literature, the in vitro data provides a strong basis for selecting candidates for further preclinical evaluation.

Compound/DerivativeCancer Cell LineIn Vitro IC50 (µM)Reference
Flavanone/Chromanone Derivative 1 Colon Cancer (various lines)8-20[1]
Flavanone/Chromanone Derivative 3 Colon Cancer (various lines)15-30[1]
Flavanone/Chromanone Derivative 5 Colon Cancer (various lines)15-30[1]
Epiremisporine F (1) Colon Carcinoma (HT-29)44.77 ± 2.70[4]
Epiremisporine G (2) Colon Carcinoma (HT-29)35.05 ± 3.76[4]
Epiremisporine H (3) Colon Carcinoma (HT-29)21.17 ± 4.89[4]
Epiremisporine H (3) Non-small Lung Cancer (A549)31.43 ± 3.01[4]
Antidiabetic Activity

Chromone derivatives have been investigated for their potential to manage diabetes, primarily through the inhibition of carbohydrate-hydrolyzing enzymes.

Compound/DerivativeIn Vitro AssayIC50 (µg/mL)In Vivo ModelDosageEffectReference
New Chromane α-amylase inhibitionNot specifiedStreptozotocin-induced diabetic ratsNot specifiedLowered glucose concentration[5][6]
New Chromane Derivative S23 α-amylase inhibitionNot specifiedStreptozotocin-induced diabetic ratsNot specifiedMaximum antidiabetic activity[5][6]
New Chromane Derivative S24 α-glucosidase inhibitionIC50 = 83.02Not applicableNot applicableNot applicable[5]
New Chromane Derivative S28 α-glucosidase inhibitionIC50 = 90.12Not applicableNot applicableNot applicable[5]
New Chromane Derivative S27 α-glucosidase inhibitionIC50 = 92.98Not applicableNot applicableNot applicable[5]
Acarbose (Standard) α-glucosidase inhibitionIC50 = 94.94Not applicableNot applicableNot applicable[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used in the cited studies.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production
  • Cell Line: RAW 264.7 murine macrophages.

  • Principle: To evaluate the ability of chromone derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Procedure:

    • RAW 264.7 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of the chromone derivatives for a specific period (e.g., 1 hour).

    • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

    • The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-treated control group.[7]

In Vivo Anti-inflammatory Model: Rat Adjuvant-Induced Arthritis
  • Animal Model: Wistar or Sprague-Dawley rats.

  • Principle: To assess the therapeutic efficacy of chromone derivatives in a well-established animal model of chronic inflammation that mimics human rheumatoid arthritis.

  • Procedure:

    • Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the subplantar region of the rat's hind paw.

    • The animals are then randomly divided into different groups: a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of the chromone derivative.

    • Treatment with the chromone derivative (administered orally or intraperitoneally) is typically initiated on the day of or a few days after adjuvant injection and continued for a specific period (e.g., 14-28 days).

    • The severity of arthritis is evaluated regularly by measuring parameters such as paw volume (plethysmometry), arthritic score (visual assessment of inflammation in the joints), and body weight.

    • At the end of the study, blood samples may be collected for hematological and biochemical analysis (e.g., erythrocyte sedimentation rate, C-reactive protein, and cytokine levels). Histopathological examination of the joints is also often performed to assess synovial inflammation, cartilage destruction, and bone erosion.[3]

In Vitro Anticancer Assay: MTT Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

    • The cells are then treated with various concentrations of the chromone derivatives for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow the MTT to be metabolized by viable cells into formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

    • The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8]

In Vivo Antidiabetic Model: Streptozotocin (STZ)-Induced Diabetes in Rats
  • Animal Model: Wistar or Sprague-Dawley rats.

  • Principle: To evaluate the blood glucose-lowering effect of chromone derivatives in an animal model of type 1 diabetes induced by the pancreatic β-cell toxin, streptozotocin (STZ).

  • Procedure:

    • Diabetes is induced in the rats by a single intraperitoneal injection of STZ dissolved in a citrate buffer.

    • After a few days, blood glucose levels are measured to confirm the induction of diabetes (typically, fasting blood glucose > 250 mg/dL).

    • The diabetic rats are then divided into different groups: a diabetic control group, a standard drug group (e.g., metformin), and groups treated with different doses of the chromone derivative.

    • The chromone derivative is administered orally or intraperitoneally daily for a specific period (e.g., 15-30 days).

    • Fasting blood glucose levels are monitored at regular intervals throughout the study.

    • At the end of the experiment, other relevant parameters such as body weight, oral glucose tolerance, and serum insulin levels may also be assessed.[6]

Visualization of Pathways and Workflows

To better illustrate the mechanisms and processes involved in evaluating chromone derivatives, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Efficacy Assessment cluster_in_vivo In Vivo Efficacy Assessment iv_start Chromone Derivative Synthesis & Characterization iv_assay Cell-based Assays (e.g., MTT, NO production) iv_start->iv_assay iv_data Determine IC50 / EC50 Values iv_assay->iv_data inv_start Lead Compound Selection (based on in vitro data) iv_data->inv_start Promising Candidates inv_model Animal Model of Disease (e.g., Arthritis, Diabetes) inv_start->inv_model inv_treat Treatment with Chromone Derivative inv_model->inv_treat inv_eval Evaluation of Therapeutic Efficacy & Toxicity inv_treat->inv_eval inv_eval->iv_data Feedback for Optimization

Caption: General experimental workflow for evaluating chromone derivatives.

p38_MAPK_pathway stimuli Inflammatory Stimuli / Stress (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimuli->receptor traf6 TRAF6 receptor->traf6 ask1 ASK1 traf6->ask1 mkk MKK3 / MKK6 ask1->mkk p38 p38 MAPK mkk->p38 downstream Downstream Effects: - Cytokine Production (TNF-α, IL-6) - Inflammation p38->downstream chromone Chromone Derivative (e.g., DCO-6) chromone->p38 Inhibition

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

Conclusion

The presented data highlights the significant therapeutic potential of chromone derivatives across various disease models. While in vitro assays are invaluable for high-throughput screening and mechanistic studies, in vivo models provide a more comprehensive understanding of a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system. The transition from in vitro to in vivo is not always linear, and factors such as bioavailability, metabolism, and off-target effects can influence the in vivo performance of a drug candidate. Therefore, a carefully designed and integrated approach, utilizing both in vitro and in vivo models, is essential for the successful development of novel chromone-based therapeutics.

References

Benchmarking the synthesis of "3-formyl-4-oxo-4H-chromen-7-yl acetate" against other methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 3-formyl-4-oxo-4H-chromen-7-yl acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the prevalent synthesis method for this compound, a valuable building block in medicinal chemistry and drug discovery. The synthesis is benchmarked based on reaction efficiency, yield, and procedural steps. Experimental data is presented to offer a clear comparison for researchers aiming to synthesize this and related chromone derivatives.

Primary Synthesis Route: A Two-Step Approach

The most established and efficient method for synthesizing this compound involves a two-step process. This procedure begins with the Vilsmeier-Haack reaction on a substituted 2-hydroxyacetophenone to construct the 3-formylchromone core, followed by a standard acetylation of the hydroxyl group.

Step 1: Vilsmeier-Haack Reaction

The initial step involves the formylation and cyclization of 2,4-dihydroxyacetophenone using a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction is a cornerstone in the synthesis of 3-formylchromones due to its high efficiency and reliability.[1]

Step 2: Acetylation

The intermediate, 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde, is then acetylated at the 7-hydroxyl position. This is typically achieved using acetic anhydride in the presence of a base catalyst like pyridine or triethylamine.

Quantitative Data Summary

The following table summarizes the quantitative data for the primary two-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsTypical Yield (%)Melting Point (°C)
1Vilsmeier-Haack2,4-dihydroxyacetophenonePOCl₃, DMF80269
2Acetylation7-hydroxy-4-oxo-4H-chromene-3-carbaldehydeAcetic Anhydride, Pyridine~90 (estimated)168-170

Note: The yield for the acetylation step is an estimate based on similar, highly efficient acetylation reactions of phenolic compounds.

Experimental Protocols

Method 1: Vilsmeier-Haack Synthesis of 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde

This protocol is adapted from established procedures for the synthesis of 3-formylchromones.[2]

  • Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Addition of Starting Material: Dissolve 2,4-dihydroxyacetophenone (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 2-3 hours.

  • Work-up: Pour the reaction mixture onto crushed ice with vigorous stirring. The precipitate of 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be recrystallized from ethanol to yield the pure compound.

Method 2: Acetylation of 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde

This protocol is a standard procedure for the acetylation of phenolic hydroxyl groups.

  • Reaction Setup: Dissolve 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde (1 equivalent) in pyridine (or a suitable solvent with a base like triethylamine).

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into cold water to precipitate the product. Collect the solid by filtration.

  • Purification: Wash the crude product with water and recrystallize from a suitable solvent such as ethanol to obtain pure this compound.

Benchmarking and Alternatives

The Vilsmeier-Haack reaction is widely regarded as the most effective method for the synthesis of 3-formylchromones from 2-hydroxyacetophenones.[1] Its prevalence in the literature underscores its efficiency and reliability.

Alternative Approaches:

While the two-step method described is dominant, other theoretical pathways could be envisioned, though they are not well-documented for this specific molecule and are likely to be less efficient:

  • Multi-step synthesis from a pre-formed chromone: This would involve synthesizing 7-hydroxychromone first and then introducing the formyl group at the 3-position. However, direct formylation of the chromone ring at the 3-position can be challenging and may lead to a mixture of products.

  • Synthesis from different starting materials: Alternative starting materials to 2,4-dihydroxyacetophenone could potentially be used, but this would likely require a more complex and lengthier synthetic route.

Given the high yields and straightforward nature of the Vilsmeier-Haack approach, it remains the benchmark for the synthesis of this compound.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Acetylation 2,4-dihydroxyacetophenone 2,4-dihydroxyacetophenone Reaction_1 Formylation & Cyclization 2,4-dihydroxyacetophenone->Reaction_1 Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3)->Reaction_1 Intermediate 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde Reaction_1->Intermediate Reaction_2 Acetylation Intermediate->Reaction_2 Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Workflow for the synthesis of the target compound.

Logical Relationship of Synthesis

G cluster_main Primary Synthesis Route cluster_alt Alternative (Less Common) Target This compound Step2 Step 2: Acetylation Acetic Anhydride High Yield Target->Step2 Synthesized from Alt_Route Multi-step from 7-hydroxychromone Difficult 3-position formylation Likely lower yield Target->Alt_Route Hypothetical synthesis Step1 Step 1: Vilsmeier-Haack 2,4-dihydroxyacetophenone + Vilsmeier Reagent Good Yield (80%) Step2->Step1 Starts with product of

Caption: Comparison of synthesis routes for the target compound.

References

A Comparative Guide to the Cross-Reactivity Profile of 3-formyl-4-oxo-4H-chromen-7-yl acetate and Related 3-Formylchromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-formylchromone scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] These compounds have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.[2][3][4] The subject of this guide, "3-formyl-4-oxo-4H-chromen-7-yl acetate," belongs to this versatile class. While direct cross-reactivity studies on this specific molecule are not extensively documented in publicly available literature, we can infer a potential cross-reactivity profile based on the known biological targets of structurally related 3-formylchromone derivatives.

This guide provides a comparative framework for evaluating the selectivity of "this compound." It outlines potential primary targets and off-targets, presents hypothetical comparative data based on related compounds, and details experimental protocols for assessing cross-reactivity.

Potential Biological Targets and Cross-Reactivity

Based on studies of various 3-formylchromone derivatives, "this compound" may exhibit activity against several biological targets. A thorough cross-reactivity assessment is crucial to determine its selectivity and potential for off-target effects.

Primary Target Class: Anti-inflammatory Enzymes

Several 3-formylchromone derivatives have been identified as potential anti-inflammatory agents, with some acting as cyclooxygenase (COX) inhibitors.[3] The COX enzymes (COX-1 and COX-2) are key mediators of inflammation.

dot

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxane Thromboxane (Platelet Aggregation) PGH2->Thromboxane Prostacyclin Prostacyclin (Vasodilation) PGH2->Prostacyclin Compound 3-formylchromones Compound->COX1 Inhibition Compound->COX2 Inhibition

Caption: Potential inhibition of the Cyclooxygenase (COX) pathway by 3-formylchromones.

Other Potential Targets

Computational and in-vitro studies have suggested that 3-formylchromone derivatives may also interact with other enzymes, indicating potential for cross-reactivity:

  • Aldehyde Oxidase: An enzyme involved in the metabolism of various xenobiotics.[4]

  • DNA Topoisomerase IIα: A critical enzyme in DNA replication and a target for some anticancer drugs.[4]

  • Histidine Kinase: Involved in bacterial signaling pathways.[4]

  • HIF1A Expression: Hypoxia-inducible factor 1-alpha is a key protein in cellular response to low oxygen.[4]

Comparative Activity Data

The following table presents a hypothetical comparison of the inhibitory activity (IC50 in µM) of "this compound" against that of known inhibitors and related chromone structures. This serves as a template for how experimental data should be presented.

CompoundCOX-1 (IC50 µM)COX-2 (IC50 µM)Topoisomerase IIα (IC50 µM)Aldehyde Oxidase (IC50 µM)
This compound TBDTBDTBDTBD
Indomethacin (Reference)0.11.5N/AN/A
Etoposide (Reference)N/AN/A59N/A
6-isopropyl-3-formylchromone[4]Data not availableData not availableData not availablePotent Inhibitor
Substituted 3-formylchromone (11b)[4]Data not availableData not availablePotent InhibitorData not available

TBD: To be determined experimentally. N/A: Not applicable.

Experimental Protocols for Cross-Reactivity Profiling

A systematic approach is required to determine the cross-reactivity profile of "this compound".

dot

experimental_workflow start Test Compound: This compound primary_assay Primary Target Assays (e.g., COX-1/COX-2, Topo IIα) start->primary_assay determine_ic50 Determine IC50 values primary_assay->determine_ic50 secondary_screening Broad Panel Secondary Screening (e.g., Kinase Panel, GPCR Panel) determine_ic50->secondary_screening If potent hit_validation Hit Validation and Dose-Response secondary_screening->hit_validation cellular_assays Cell-based Assays (e.g., Anti-inflammatory, Cytotoxicity) hit_validation->cellular_assays selectivity_profile Establish Selectivity Profile cellular_assays->selectivity_profile

Caption: A general workflow for assessing the cross-reactivity of a test compound.

1. COX Inhibition Assay (Fluorometric)

  • Principle: This assay measures the peroxidase activity of COX enzymes. The enzyme converts a substrate to a fluorescent product, and inhibition of this reaction by the test compound is quantified.

  • Materials:

    • COX-1 and COX-2 enzymes (human or ovine)

    • Arachidonic acid (substrate)

    • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorescent probe

    • Heme

    • Assay buffer (e.g., Tris-HCl)

    • Test compound and reference inhibitor (e.g., Indomethacin)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, heme, and COX enzyme.

    • Add the test compound at various concentrations to the wells of a microplate.

    • Incubate for a specified time (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid and ADHP.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation, 590 nm emission) over time.

    • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

2. DNA Topoisomerase IIα Decatenation Assay

  • Principle: This assay assesses the ability of the test compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase IIα. kDNA is a network of interlocked DNA circles, and its decatenation into individual circles can be visualized by gel electrophoresis.

  • Materials:

    • Human DNA Topoisomerase IIα enzyme

    • kDNA

    • ATP

    • Assay buffer

    • Test compound and reference inhibitor (e.g., Etoposide)

    • Agarose gel and electrophoresis equipment

    • DNA stain (e.g., ethidium bromide)

  • Procedure:

    • Set up reactions containing assay buffer, ATP, kDNA, and the test compound at various concentrations.

    • Add Topoisomerase IIα to initiate the reaction.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

    • Run the samples on an agarose gel.

    • Stain the gel with a DNA stain and visualize under UV light.

    • Inhibition is observed as the persistence of the catenated kDNA at the top of the gel, while the decatenated DNA runs further down.

    • Quantify the band intensities to determine the IC50 value.

3. Kinase Panel Screening (Example: KinomeScan)

  • Principle: To broadly assess cross-reactivity against a large number of kinases, a competitive binding assay is often employed. The test compound is incubated with a panel of DNA-tagged kinases. The amount of kinase bound to an immobilized ligand is measured. A compound that binds to a kinase will prevent it from binding to the immobilized ligand.

  • Procedure (Generalized):

    • The test compound is incubated with a panel of kinases.

    • The mixtures are passed over a column containing an immobilized, broad-spectrum kinase inhibitor.

    • Kinases that are not bound by the test compound will bind to the column, while those bound by the test compound will flow through.

    • The amount of kinase in the flow-through is quantified (e.g., by qPCR of the DNA tag).

    • The results are typically reported as the percent of the kinase that remains unbound to the column at a given concentration of the test compound, which can be used to determine binding affinity (Kd) or percent inhibition.

Conclusion

While "this compound" holds therapeutic promise due to its 3-formylchromone core, a thorough investigation of its cross-reactivity is essential for its development as a selective pharmacological agent. The experimental framework provided in this guide offers a systematic approach to characterizing its selectivity profile against key inflammatory targets and a broader panel of potential off-targets. The resulting data will be critical for understanding its mechanism of action and predicting its safety profile.

References

Efficacy of 3-Formyl-4-oxo-4H-chromen-7-yl Acetate and Analogs as α-Glucosidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory efficacy of 3-formyl-chromone derivatives against α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. The performance of these compounds is compared with Acarbose, a well-established α-glucosidase inhibitor used in clinical practice. This document summarizes quantitative inhibitory data, details the experimental methodology for activity assessment, and visualizes the underlying enzymatic pathway and experimental workflow.

Introduction to α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the cleavage of oligosaccharides and disaccharides into monosaccharides, facilitating their absorption. Inhibition of this enzyme delays carbohydrate digestion, leading to a reduction in postprandial hyperglycemia. This mechanism is a cornerstone in the management of type 2 diabetes mellitus. Chromone scaffolds, including "3-formyl-4-oxo-4H-chromen-7-yl acetate," have emerged as a promising class of compounds with potential α-glucosidase inhibitory activity.

Comparative Efficacy of Chromone Derivatives

The inhibitory potential of various chromone derivatives against yeast α-glucosidase has been evaluated and compared with the standard drug, Acarbose. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, are presented in the table below. Lower IC50 values indicate greater potency.

CompoundIC50 (µM)Reference
Acarbose (Standard) 817.38 ± 6.27[1]
Chromone-Isatin Derivative 6a 12.34 ± 0.15[1]
Chromone-Isatin Derivative 6b 10.19 ± 0.11[1]
Chromone-Isatin Derivative 6c 8.25 ± 0.09[1]
Chromone-Isatin Derivative 6d 3.18 ± 0.12[1]
Chromone-Isatin Derivative 6e 16.59 ± 0.17[1]
Chromone-Isatin Derivative 6f 11.27 ± 0.14[1]
Chromone-Isatin Derivative 6g 9.13 ± 0.10[1]
Chromone-Isatin Derivative 6h 5.82 ± 0.13[1]
Chromone-Isatin Derivative 6i 15.43 ± 0.16[1]
Chromone-Isatin Derivative 6j 10.88 ± 0.12[1]
Chromone-Isatin Derivative 6k 8.71 ± 0.09[1]
Chromone-Isatin Derivative 6l 4.67 ± 0.14[1]
Chromone-Isatin Derivative 6m 14.28 ± 0.15[1]
Chromone-Isatin Derivative 6n 9.54 ± 0.11[1]
Chromone-Isatin Derivative 6o 7.36 ± 0.08[1]
Chromone-Isatin Derivative 6p 3.91 ± 0.13[1]

Note: The presented data for chromone-isatin derivatives are for compounds structurally related to "this compound" and demonstrate the potential of this chemical class as potent α-glucosidase inhibitors.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The following protocol outlines the methodology used to determine the α-glucosidase inhibitory activity of the test compounds.

Materials and Reagents:

  • Yeast α-glucosidase

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (e.g., 3-formyl-chromone derivatives)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compounds and Acarbose in DMSO.

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for another 30 minutes.

    • Stop the reaction by adding 80 µL of Na₂CO₃ solution to each well.

  • Absorbance Measurement:

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (enzyme, buffer, and substrate without inhibitor).

      • A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams depict the α-glucosidase signaling pathway and the experimental workflow.

Alpha_Glucosidase_Pathway Oligosaccharides Oligosaccharides (from diet) Alpha_Glucosidase α-Glucosidase (in small intestine) Oligosaccharides->Alpha_Glucosidase substrate Glucose Glucose Alpha_Glucosidase->Glucose hydrolysis Absorption Absorption into Bloodstream Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia Inhibitor 3-Formyl-Chromone Derivative (Inhibitor) Inhibitor->Alpha_Glucosidase inhibition

α-Glucosidase enzymatic pathway and point of inhibition.

Experimental_Workflow Start Start: Prepare Reagents Add_Inhibitor 1. Add Inhibitor/ Control to Wells Start->Add_Inhibitor Add_Enzyme 2. Add α-Glucosidase Solution Add_Inhibitor->Add_Enzyme Incubate1 3. Incubate at 37°C (15 min) Add_Enzyme->Incubate1 Add_Substrate 4. Add pNPG Substrate Incubate1->Add_Substrate Incubate2 5. Incubate at 37°C (30 min) Add_Substrate->Incubate2 Stop_Reaction 6. Stop Reaction with Na₂CO₃ Incubate2->Stop_Reaction Measure_Absorbance 7. Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 8. Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50 End End: Results Calculate_IC50->End

Workflow for the in vitro α-glucosidase inhibition assay.

References

Reproducibility of biological assays with "3-formyl-4-oxo-4H-chromen-7-yl acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biological assays utilized to evaluate the activity of compounds based on the 3-formylchromone scaffold, including derivatives of "3-formyl-4-oxo-4H-chromen-7-yl acetate".

While specific reproducibility data for assays involving "this compound" is not extensively documented in publicly available literature, a robust body of research exists on the biological evaluation of its parent class, the 3-formylchromones. These compounds are frequently investigated for their potential as anticancer agents, primarily through their action as DNA topoisomerase IIα (hTopo-IIα) inhibitors.[1] This guide focuses on the common assays used to characterize these molecules, providing comparative data and detailed protocols to aid in experimental design and evaluation.

Core Biological Activity: Topoisomerase IIα Inhibition

The primary mechanism of action investigated for many 3-formylchromone derivatives is the inhibition of human DNA topoisomerase IIα, a critical enzyme in DNA replication and cell division.[1] Its inhibition leads to cell cycle arrest and apoptosis, making it a key target for anticancer therapies. Several key assays are employed to quantify the inhibitory activity of these compounds.

Comparative Performance of 3-Formylchromone Derivatives

The inhibitory potency of various substituted 3-formylchromones against hTopo-IIα has been evaluated. The following table summarizes the half-maximal inhibitory concentrations (IC50) for selected derivatives, providing a benchmark for comparison.

Compound IDSubstitution PatternTargetIC50 (µM)
9f N-benzyl derivative of 6-aminoflavoneMCF-7 Cells9.35
9g N-benzyl derivative of 6-aminoflavoneMCF-7 Cells9.58
11b Substituted 3-formylchromonehTopo-IIα EnzymePotent
12a Substituted 3-formylchromonehTopo-IIα EnzymePotent
12b Substituted 3-formylchromonehTopo-IIα EnzymePotent
12d Substituted 3-formylchromonehTopo-IIα EnzymePotent
12e Substituted 3-formylchromonehTopo-IIα EnzymePotent
13a Substituted 3-formylchromonehTopo-IIα EnzymePotent
13b Substituted 3-formylchromonehTopo-IIα EnzymePotent

Note: "Potent" indicates significant inhibitory activity was observed, though a specific IC50 value was not provided in the cited source.[1] Data for compounds 9f and 9g are from in vitro anticancer screening against a human breast cancer cell line.[1]

Key Experimental Protocols

Reproducibility in biological assays is fundamentally linked to standardized and detailed protocols. Below are methodologies for the primary assays used in the evaluation of 3-formylchromone derivatives.

Topoisomerase IIα Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT, and 30 µg/mL BSA.

  • Compound Incubation: Add the test compound (e.g., a 3-formylchromone derivative) at various concentrations to the reaction mixture. Use a known Topo-II inhibitor as a positive control and DMSO as a vehicle control.

  • Enzyme and DNA Addition: Add 1 unit of human Topo-IIα and 200 ng of kDNA to the mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 40% sucrose, 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.1% bromophenol blue).

  • Gel Electrophoresis: Separate the reaction products on a 1% agarose gel in TAE buffer.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Decatenated DNA minicircles will migrate faster than the catenated kDNA network. Inhibition is observed as a reduction in the amount of decatenated product.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Salts, ATP) add_compound Add Test Compound (e.g., 3-formylchromone) prep_mix->add_compound add_enzyme Add hTopo-IIα & kDNA Substrate add_compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction (Stop Solution) incubate->terminate gel Agarose Gel Electrophoresis terminate->gel visualize Stain & Visualize (UV Light) gel->visualize result Quantify Inhibition visualize->result

Workflow for a Topoisomerase IIα Decatenation Assay.

Cytotoxicity (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation. It measures the metabolic activity of cells.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A-549, DU-145) in 96-well plates at a specified density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the 3-formylchromone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cancer Cells in 96-well Plate adhere Allow Cells to Adhere seed_cells->adhere add_compound Treat with 3-Formylchromone Derivatives adhere->add_compound incubate_treat Incubate (e.g., 48h) add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate result Calculate IC50 read_plate->result G compound 3-Formylchromone Derivative topo2 Topoisomerase IIα compound->topo2 Inhibits dna DNA Replication & Decatenation topo2->dna Required for dsbs DNA Double-Strand Breaks dna->dsbs Inhibition leads to checkpoint Cell Cycle Arrest (G2/M Checkpoint) dsbs->checkpoint Activates apoptosis Apoptosis checkpoint->apoptosis Induces

References

Safety Operating Guide

Personal protective equipment for handling 3-formyl-4-oxo-4H-chromen-7-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-formyl-4-oxo-4H-chromen-7-yl acetate. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safe handling and disposal of this substance.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene, powder-free. Regularly inspect for damage and replace every 30-60 minutes or upon suspected contact.[4]To prevent skin contact and potential irritation or allergic reaction.
Body Protection Laboratory coat or gownLong-sleeved, polyethylene-coated polypropylene or similar non-absorbent material.[6]To protect skin and personal clothing from splashes and spills.
Eye and Face Protection Safety goggles and face shieldANSI Z87.1 certified. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]To protect eyes and face from chemical splashes.
Respiratory Protection Fume hood or respiratorWork should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be required.To prevent inhalation of dust or vapors, which may be irritating to the respiratory system.[1]
Foot Protection Closed-toe shoesMade of a durable, non-porous material.To protect feet from spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have spill containment materials readily accessible.

    • Review the experimental protocol and identify all potential hazards.

  • Handling:

    • Conduct all manipulations of the compound within a certified chemical fume hood.

    • Use appropriate tools (spatulas, scoops) to handle the solid material, minimizing dust generation.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the compound tightly closed when not in use.[1]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Carefully remove and dispose of PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste StreamDisposal Procedure
Solid Chemical Waste Collect in a clearly labeled, sealed container designated for chemical waste.
Contaminated Labware (e.g., pipette tips, weighing boats) Place in a designated, sealed container for solid chemical waste.
Contaminated Solvents Collect in a labeled, sealed waste container for halogenated or non-halogenated solvents, as appropriate.
Contaminated PPE (gloves, gowns) Dispose of in a designated hazardous waste container.

All waste must be disposed of in accordance with local, state, and federal regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

Table 3: Emergency Response

SituationAction
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with absorbent material. Place the absorbed material in a sealed container for disposal. For large spills, contact your institution's EHS department.

Workflow for Handling this compound

G A Preparation - Don PPE - Prepare Workspace B Handling in Fume Hood - Weighing - Dissolving A->B Proceed when ready C Experimentation B->C Execute protocol D Decontamination - Clean Workspace - Clean Equipment C->D Upon completion E Waste Disposal - Segregate Waste - Label Containers D->E Dispose of waste F Post-Handling - Doff PPE - Wash Hands E->F Final steps

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-formyl-4-oxo-4H-chromen-7-yl acetate
Reactant of Route 2
Reactant of Route 2
3-formyl-4-oxo-4H-chromen-7-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.